2-(Aminomethyl)-7-bromonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-bromonaphthalen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDMRJDIDTUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Aminomethyl)-7-bromonaphthalene. Given the limited availability of direct experimental data for this compound, this guide focuses on a proposed synthetic pathway and provides expected properties based on analogous compounds and well-established chemical principles.
Chemical Properties and Structure
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the bromine atom and the aminomethyl group at positions 7 and 2, respectively, are key to its chemical reactivity and potential applications in medicinal chemistry and materials science.
Table 1: Predicted Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrN | Calculated |
| Molecular Weight | 236.11 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |
Synthesis and Purification
A plausible and efficient synthetic route to this compound is via the reductive amination of its corresponding aldehyde, 7-bromo-2-naphthaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired primary amine.
Proposed Synthetic Pathway
A potential synthetic route starts from the commercially available 2-naphthol, which can be brominated to 7-bromo-2-naphthol. Subsequent oxidation would yield 7-bromo-2-naphthaldehyde, the key precursor for the final reductive amination step.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-2-naphthaldehyde (Precursor)
-
Materials: 7-bromo-2-naphthalenemethanol, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), dichloromethane (CH₂Cl₂), silica gel.
-
Procedure:
-
Dissolve 7-bromo-2-naphthalenemethanol in anhydrous dichloromethane.
-
Add PCC or DMP portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium or iodine byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-bromo-2-naphthaldehyde.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Step 2: Synthesis of this compound via Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1]
-
Materials: 7-bromo-2-naphthaldehyde, ammonia (in a suitable solvent like methanol or as ammonium acetate), a reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation), methanol or ethanol.
-
General Protocol:
-
Dissolve 7-bromo-2-naphthaldehyde in a suitable solvent (e.g., methanol).
-
Add a solution of ammonia in methanol or ammonium acetate.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Caption: Experimental workflow for the reductive amination of 7-bromo-2-naphthaldehyde.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the following are predicted key features based on its structure and data from related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the naphthalene ring (multiplets, ~7.0-8.5 ppm).- A singlet for the two protons of the aminomethyl group (-CH₂NH₂) (~3.5-4.5 ppm).- A broad singlet for the two amine protons (-NH₂) which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the naphthalene ring (~120-140 ppm).- Carbon of the aminomethyl group (-CH₂NH₂) (~40-50 ppm).- Carbon attached to the bromine atom will show a characteristic shift. |
| IR Spectroscopy | - N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).- C-H stretching of the CH₂ group (~2850-2950 cm⁻¹).- Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).- C-Br stretching vibration (in the fingerprint region, < 1000 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (236.11 g/mol ).- A characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks with approximately 1:1 ratio).- Fragmentation patterns corresponding to the loss of the aminomethyl group or the bromine atom. |
Safety and Handling
The precursors and the final product should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
7-Bromo-2-naphthaldehyde: May cause skin and eye irritation.[2] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium borohydride: Flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water and acids.
-
This compound: As a primary amine and a brominated aromatic compound, it should be considered potentially harmful. Avoid ingestion, inhalation, and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Potential Applications
The structure of this compound suggests its potential as a building block in several areas of research and development:
-
Drug Development: The naphthalene core is a common scaffold in medicinal chemistry. The aminomethyl group provides a site for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. The bromine atom can be used for cross-coupling reactions to introduce further diversity.
-
Materials Science: The fluorescent properties of the naphthalene ring system make this compound a potential precursor for the synthesis of novel fluorescent probes, sensors, or organic light-emitting diode (OLED) materials. The bromine atom can serve as a handle for polymerization or surface modification.
This technical guide provides a starting point for researchers interested in this compound. The proposed synthetic and analytical methods are based on established chemical principles and should be adaptable for the successful preparation and characterization of this compound. Further experimental validation is necessary to confirm the predicted properties and optimize the synthetic procedures.
References
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viable synthetic routes for 2-(aminomethyl)-7-bromonaphthalene, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the synthetic pathways.
Introduction
This compound is a key intermediate in the synthesis of a variety of compounds with applications in drug discovery and materials science. The presence of a reactive primary amine and a bromine atom on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile precursor for the construction of more complex molecules. This guide outlines a reliable multi-step synthesis, starting from commercially available precursors and proceeding through key intermediates.
Synthesis Pathway Overview
The principal synthetic strategy involves a three-step sequence starting from 2,7-dihydroxynaphthalene. The key transformations include:
-
Bromination: Selective monobromination of 2,7-dihydroxynaphthalene to yield 7-bromo-2-naphthol.
-
Oxidation: Conversion of the hydroxyl group of 7-bromo-2-naphthol to an aldehyde, affording the key intermediate 7-bromo-2-naphthaldehyde.
-
Reductive Amination: Transformation of the aldehyde functionality into a primary amine to yield the final product, this compound.
The following diagram illustrates the logical flow of this synthetic route.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.
Step 1: Synthesis of 7-Bromo-2-naphthol
This step involves the selective bromination of 2,7-dihydroxynaphthalene.
Experimental Protocol:
A general procedure for the synthesis of 7-bromo-2-naphthol from 2,7-dihydroxynaphthalene is as follows:
-
To a solution of triphenylphosphine in acetonitrile under a nitrogen atmosphere, bromine is added dropwise at a controlled temperature.
-
After the addition is complete, 2,7-dihydroxynaphthalene is added to the reaction mixture.
-
The mixture is then heated to reflux for several hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, for example, by heating to a high temperature to remove volatile impurities, followed by chromatographic separation to yield 7-bromo-2-naphthol as an off-white solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,7-Dihydroxynaphthalene | [1] |
| Reagents | Triphenylphosphine, Bromine | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Time | 3 hours at reflux | [1] |
| Yield | 43% | [1] |
| Purity | 87% (HPLC) | [1] |
Step 2: Synthesis of 7-Bromo-2-naphthaldehyde
The hydroxyl group of 7-bromo-2-naphthol is oxidized to an aldehyde in this step. A mild and selective method for this transformation is the Dess-Martin oxidation.[2][3]
Experimental Protocol:
A general protocol for the Dess-Martin oxidation of an alcohol to an aldehyde is as follows:
-
To a solution of 7-bromo-2-naphthol in a suitable anhydrous solvent such as dichloromethane, Dess-Martin periodinane is added portion-wise at room temperature under an inert atmosphere.[2][3]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 7-bromo-2-naphthaldehyde.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 7-Bromo-2-naphthol | |
| Reagent | Dess-Martin Periodinane | [2][3] |
| Solvent | Dichloromethane | [2][3] |
| Reaction Time | 1-4 hours | [2] |
| Yield | >90% (Typical for DMP oxidations) | [2] |
| Purity | High, after chromatography |
Step 3: Synthesis of this compound
The final step is the reductive amination of 7-bromo-2-naphthaldehyde to the target primary amine. This can be effectively achieved using a one-pot reaction with an ammonia source and a selective reducing agent.[4][5]
Experimental Protocol:
A general procedure for the reductive amination of an aldehyde is as follows:
-
To a solution of 7-bromo-2-naphthaldehyde in a suitable solvent like methanol, an ammonia source such as ammonium chloride is added, followed by a reducing agent like sodium cyanoborohydride.[4][6]
-
The reaction mixture is stirred at room temperature for several hours. The pH of the reaction is maintained to be mildly acidic to facilitate imine formation without decomposing the reducing agent.[4]
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be basic with an aqueous solution of sodium hydroxide.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield this compound.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 7-Bromo-2-naphthaldehyde | |
| Reagents | Ammonium Chloride, Sodium Cyanoborohydride | [4][6] |
| Solvent | Methanol | [4] |
| Reaction Time | 12-24 hours | |
| Yield | 70-90% (Typical for this reaction type) | [5] |
| Purity | High, after purification |
Process Diagrams
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key transformations.
Caption: Step 1: Bromination of 2,7-Dihydroxynaphthalene.
References
- 1. Dess-Martin Oxidation [drugfuture.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physical and chemical properties of 2-(Aminomethyl)-7-bromonaphthalene (CAS No. 1261746-76-2). Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted values for key physical properties, generated through computational modeling. Detailed, generalized experimental protocols for determining these properties are also included to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical Identity
-
IUPAC Name: (7-bromonaphthalen-2-yl)methanamine
-
Synonyms: this compound, 7-bromo-2-naphthalenemethanamine
-
CAS Number: 1261746-76-2[1]
-
Molecular Formula: C₁₁H₁₀BrN
-
Molecular Weight: 236.11 g/mol
-
Chemical Structure:
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | 95 - 115 °C | Prediction based on structural similarity to related naphthalene derivatives. |
| Boiling Point | 355.7 ± 25.0 °C at 760 mmHg | Estimated using advanced computational models. |
| Water Solubility | 0.1 - 1.0 g/L | Predicted value; solubility is expected to be low in water and higher in organic solvents. |
| pKa (strongest basic) | 9.5 ± 0.2 | Refers to the protonation of the primary amine group. |
| LogP (Octanol-Water) | 3.2 - 3.8 | Indicates a moderate level of lipophilicity, suggesting good potential for membrane permeability.[2][3][4][5][6] |
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid compound.[2][3][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3][7]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder using a mortar and pestle.[8]
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[3]
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2][8]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4] A pure compound typically has a sharp melting range of 0.5-1.0 °C.[2]
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water, a key parameter for drug development.[9]
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Shaker or rotator set to a constant temperature (e.g., 25 °C)
-
Centrifuge
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
pH Measurement: The pH of the resulting saturated solution is measured and recorded, as the solubility of amine-containing compounds is pH-dependent.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature and pH.
Logical Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: General workflow for the synthesis and characterization of a novel compound.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. Naphthalene derivatives, as a broad class, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[10][11][12][13] However, without specific studies on the title compound, any potential biological role remains speculative. Further research is required to determine if this compound has any significant biological effects.
Conclusion
This technical guide provides an overview of the predicted physical properties of this compound and outlines standard methodologies for their experimental verification. While experimental data is currently lacking, the predicted values offer a useful starting point for researchers. The provided protocols and workflow diagrams are intended to facilitate the systematic characterization of this and other novel compounds in a drug discovery and development context.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 7-bromo-2-naphthoate | C12H9BrO2 | CID 15282063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Bromo-2-naphthalenemethanol | C11H9BrO | CID 22240133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
An In-depth Technical Guide to 2-(Aminomethyl)-7-bromonaphthalene: Synthesis, Properties, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthetic protocol, and the potential biological relevance of 2-(Aminomethyl)-7-bromonaphthalene. As this compound is not readily commercially available, this document outlines a plausible synthetic pathway based on established chemical transformations.
Molecular Structure and Identification
This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. The structure features a brominated naphthalene core with an aminomethyl substituent.
Molecular Formula: C₁₁H₁₀BrN
Structure:
(Note: This is a representation of the chemical structure, as a directly sourced image is unavailable for this specific molecule.)
IUPAC Name: (7-Bromo-2-naphthalenyl)methanamine
CAS Number: Not assigned.
Physicochemical Properties
Direct experimental data for this compound is not available in the literature. The following table summarizes estimated and calculated physicochemical properties based on data from structurally related compounds, including 2-aminomethylnaphthalene, 1-bromonaphthalene, and 2-bromonaphthalene.[1][2][3][4][5][6]
| Property | Estimated Value | Source of Analogy |
| Molecular Weight | 236.11 g/mol | Calculated |
| Melting Point (°C) | >100 (as a salt) | 2-Aminonaphthalene exists as a solid with a melting point of 111-113°C.[2][6] Bromine substitution is expected to increase the melting point. |
| Boiling Point (°C) | >300 | 2-Aminonaphthalene has a boiling point of 306°C.[2][6] The addition of a bromine atom will likely increase the boiling point further. |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane.[1] Limited solubility in water, but solubility is expected to increase in acidic aqueous solutions due to the formation of the ammonium salt.[1] | Based on the properties of 2-aminonaphthalene and the hydrophobic nature of the bromonaphthalene core.[1] |
| Appearance | Likely a solid at room temperature, potentially crystalline. | Based on the properties of 2-aminonaphthalene.[2][6] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-bromo-2-naphthol. The proposed pathway involves the formation of 7-bromo-2-naphthaldehyde followed by reductive amination.
Step 1: Synthesis of 7-Bromo-2-naphthaldehyde (Duff Reaction)
This step involves the formylation of 7-bromo-2-naphthol.
Materials and Reagents:
-
7-bromo-2-naphthol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromo-2-naphthol in a mixture of glycerol and boric acid.
-
Add hexamethylenetetramine to the solution and heat the mixture to 150-160°C for 3-4 hours.
-
Cool the reaction mixture to room temperature and then add a solution of equal parts concentrated HCl and water. Heat the mixture at reflux for 1 hour to hydrolyze the intermediate.
-
After cooling, neutralize the mixture with a saturated solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 7-bromo-2-naphthaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound (Reductive Amination)
This step converts the aldehyde to the primary amine.[7][8][9][10][11][12][13][14]
Materials and Reagents:
-
7-bromo-2-naphthaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent like sodium triacetoxyborohydride.[10]
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-bromo-2-naphthaldehyde in methanol in a round-bottom flask.
-
Add a solution of ammonium acetate in methanol (or aqueous ammonia). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a dilute solution of HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a NaOH solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activity Pathways
The biological activities of this compound have not been directly investigated. However, based on the known activities of related naphthalene derivatives, potential therapeutic applications can be hypothesized. Naphthalene-based compounds have shown promise as anticancer and anti-inflammatory agents.[15][16][17][18][19][20][21][22][23][24]
Caption: Potential biological activities of this compound.
Potential Biological Significance
While specific studies on this compound are lacking, the broader class of naphthalene derivatives has been extensively explored for various pharmacological activities.
Anticancer Potential: Numerous naphthalene derivatives have demonstrated significant anticancer properties.[17][21][22][23][24] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[21][22] The presence of both the naphthalene scaffold and an amino group in this compound suggests that it could be a candidate for investigation as a potential anticancer agent.
Anti-inflammatory Activity: Naphthalene-containing compounds have also been investigated for their anti-inflammatory effects.[15][16][18][19][20] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16] Additionally, certain naphthalene derivatives can modulate the activity of neutrophils, a type of white blood cell involved in the inflammatory response.[15] The structural features of this compound warrant further investigation into its potential as an anti-inflammatory agent.
Drug Development: The aminomethyl group can be a key pharmacophore, and its presence on the bromonaphthalene scaffold provides a unique chemical entity for further derivatization and optimization in drug discovery programs. The bromine atom can also serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. Naphthalene, 2-bromo- (CAS 580-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. innospk.com [innospk.com]
- 5. Naphthalene, 1-bromo- (CAS 90-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 7. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. A reductive amination of carbonyls with amines using decaborane in methanol [organic-chemistry.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. prezi.com [prezi.com]
- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 19. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajgreenchem.com [ajgreenchem.com]
- 24. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide for Researchers
Abstract
This technical guide explores the prospective applications of the bifunctional naphthalene derivative, 2-(Aminomethyl)-7-bromonaphthalene. While direct experimental data on this specific compound is limited, its chemical architecture, featuring a reactive aminomethyl group and a versatile bromo substituent on a naphthalene core, suggests significant potential in drug discovery, materials science, and synthetic chemistry. This document provides a comprehensive overview of these potential applications, supported by data from structurally related compounds, detailed hypothetical experimental protocols, and visualizations of relevant biological pathways. The content herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, aiming to stimulate further investigation into this promising molecule.
Introduction
Naphthalene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rigid, planar structure and susceptibility to a wide range of chemical modifications.[1][2] The subject of this guide, this compound, is a molecule that strategically combines two highly valuable functional groups. The primary amino group offers a nucleophilic center and a site for forming amides, sulfonamides, and other derivatives with potential biological activity. Concurrently, the bromo group serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide will systematically explore the untapped potential of this compound by:
-
Proposing its application as a versatile building block in the synthesis of novel organic compounds.
-
Detailing its potential as a scaffold for the development of new therapeutic agents, particularly in the realm of anti-inflammatory drugs.
-
Investigating its prospective use in the creation of advanced materials for organic electronics.
Potential Applications in Drug Discovery
The naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research.[1][2] The dual functionality of this compound makes it an attractive starting point for the synthesis of new bioactive molecules.
Anti-inflammatory Agents Targeting the MAPK/NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central regulators of the inflammatory response.[3][4] Several naphthalene derivatives have been shown to exhibit anti-inflammatory properties by modulating these pathways.[3][4]
It is postulated that this compound can serve as a scaffold for novel inhibitors of this pathway. The aminomethyl group can be functionalized to interact with key residues in the binding sites of kinases or other proteins in the pathway, while the bromo-substituted naphthalene core can be further elaborated via cross-coupling reactions to enhance potency and selectivity.
Below is a diagram illustrating the MAPK/NF-κB signaling cascade and the potential points of inhibition by derivatives of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Aminomethyl)-7-bromonaphthalene in organic solvents. In the absence of specific published quantitative solubility data for this compound, this document outlines a predictive analysis of its solubility based on its molecular structure. Furthermore, it details standardized experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain this critical parameter in their own laboratory settings. A clear experimental workflow is presented to guide these efforts.
Predicted Solubility Profile of this compound
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like."[1] This principle dictates that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a large, nonpolar naphthalene core, a polar aminomethyl group, and a lipophilic bromo group, suggests a nuanced solubility profile.
-
Naphthalene Core: The fused aromatic ring system is inherently nonpolar and hydrophobic, favoring solubility in nonpolar, aromatic, and chlorinated solvents.
-
Aminomethyl Group (-CH₂NH₂): This primary amine group introduces a significant degree of polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor and acceptor. This functional group will enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall dipole moment of the molecule, but it also increases the molecular weight and van der Waals forces, which can favor solubility in less polar solvents.
Based on this structural analysis, this compound is predicted to exhibit the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar amine and the nonpolar naphthalene core.
-
Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. The hydrogen bonding capability of the amine group will facilitate dissolution, though the large nonpolar naphthalene structure may limit high solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases.[2]
-
Low to Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and in moderately polar ethers like tetrahydrofuran (THF).
-
Low to Insoluble: Predicted in nonpolar aliphatic solvents such as hexanes and cyclohexane.
-
Insoluble: Expected to be largely insoluble in water under neutral pH due to the dominance of the large, hydrophobic naphthalene ring system. The basicity of the amine group will lead to increased solubility in acidic aqueous solutions due to the formation of a more soluble ammonium salt.[3][4]
Quantitative Solubility Data
As of the compilation of this guide, a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | ||||
| Methanol | ||||
| Ethanol | ||||
| Dichloromethane | ||||
| Tetrahydrofuran (THF) | ||||
| Hexane |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for determining the solubility of a compound like this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.[5]
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, ethanol, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh out approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Allow the mixture to stand for at least 30 seconds and visually inspect for the presence of undissolved solid.
-
Record the observation as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but a noticeable amount remains.
-
Insoluble: The solid appears largely unchanged.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining thermodynamic equilibrium solubility.[6]
Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Desired organic solvent
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible excess solid).
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration does not change with further shaking time.
-
After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Experimental Workflow and Visualization
The logical flow for determining the solubility of this compound can be visualized as follows. The initial qualitative assessment helps in solvent selection for the more resource-intensive quantitative analysis.
Caption: Workflow for Solubility Determination of this compound.
References
An In-depth Technical Guide to 2-(Aminomethyl)-7-bromonaphthalene Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-(aminomethyl)-7-bromonaphthalene and its derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile reactivity of the naphthalene core and the biological importance of the aminomethyl and bromo functionalities. This document details synthetic pathways, summarizes key biological data, and outlines experimental protocols to facilitate further research and development in this area.
Synthesis and Chemical Properties
The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available naphthalene precursors. A common and efficient strategy is the reductive amination of 7-bromo-2-naphthaldehyde. This approach allows for the introduction of various amines, leading to a diverse library of analogs.
A plausible synthetic workflow for this compound is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
1.1.1. Synthesis of 7-Bromo-2-naphthaldehyde
A key intermediate, 7-bromo-2-naphthaldehyde, can be synthesized from 2,7-dihydroxynaphthalene. The procedure involves selective bromination followed by oxidation of the hydroxyl group to an aldehyde. While a specific protocol for the direct synthesis of 7-bromo-2-naphthaldehyde was not found in the immediate search, a general approach can be inferred from related syntheses.
1.1.2. Reductive Amination of 7-Bromo-2-naphthaldehyde
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. A general protocol for the reductive amination of an aldehyde is as follows:
-
Imine Formation: Dissolve 7-bromo-2-naphthaldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane. The reaction can be stirred at room temperature.
-
Reduction: After imine formation (which can be monitored by TLC or GC-MS), a reducing agent is added. Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction is typically stirred until the imine is fully reduced.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.
Biological Activities and Potential Applications
Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an aminomethyl group and a bromine atom can significantly influence the pharmacological profile of the naphthalene scaffold.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of naphthalene derivatives. The lipophilic nature of the naphthalene ring facilitates membrane interaction, while the aminomethyl group can be crucial for target binding. The bromine substituent can enhance activity through halogen bonding and by modifying the electronic properties of the molecule.
| Compound Class | Organism | Activity Metric | Value | Reference |
| Naphthalene-chalcone derivatives | S. aureus | MIC₅₀ | 31.250 µg/mL | [1] |
| Naphthalene-chalcone derivatives | S. epidermidis | MIC₅₀ | 31.250 µg/mL | [1] |
| Naphthalene-chalcone derivatives | E. faecalis | MIC₅₀ | 15.6 µg/mL | [1] |
| Naphthalene-chalcone derivatives | C. albicans | MIC₅₀ | 15.6 µg/mL | [1] |
| Naphthalene-chalcone derivatives | C. krusei | MIC₅₀ | 15.6 µg/mL | [1] |
| Dihydroxynaphthalene-derivative bis-QACs | S. aureus | MIC | 4-8 mg/L | [2] |
| Dihydroxynaphthalene-derivative bis-QACs | E. coli | MIC | 2-4 mg/L | [2] |
2.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
Naphthalene-based compounds have been extensively investigated for their anticancer properties. The planar naphthalene ring system can intercalate with DNA, and various substituents can interact with specific biological targets involved in cancer progression.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Naphthalene-chalcone hybrid (Compound 2j) | A549 (Lung Cancer) | IC₅₀ | 7.835 ± 0.598 | [1] |
| Naphthalene-chalcone hybrid (Compound 2j) | VEGFR-2 | IC₅₀ | 0.098 ± 0.005 | [1] |
| Naphthalene-chalcone derivative (Compound 3a) | MCF-7 (Breast Cancer) | IC₅₀ | 1.42 ± 0.15 | [3] |
| Naphthalen-1-yloxyacetamide derivative (Compound 5d) | MCF-7 (Breast Cancer) | IC₅₀ | 2.33 | [4] |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic Cancer) | IC₅₀ | 13.26 - 54.55 (72h) | [5] |
| Aminobenzylnaphthols | HT-29 (Colon Cancer) | IC₅₀ | 11.55 - 58.11 (72h) | [5] |
2.2.1. Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity
Certain naphthalene derivatives have demonstrated anti-inflammatory properties. For instance, some aminomethylated derivatives of dihydroxynaphthalenes have been studied for their biological activities.[6] A study on various naphthalene derivatives showed that some compounds exhibit inhibitory effects on the activation of neutrophils, which are key cells in the inflammatory response.[7]
| Compound | Target/Assay | Activity Metric | Value (µM) | Reference |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca²⁺ current | IC₅₀ | 0.8 | [7] |
2.3.1. Experimental Protocol: Neutrophil Degranulation Assay
The anti-inflammatory potential can be evaluated by measuring the inhibition of enzyme release from stimulated neutrophils.
-
Neutrophil Isolation: Neutrophils are isolated from fresh blood samples.
-
Pre-incubation: The isolated neutrophils are pre-incubated with the test compounds at various concentrations.
-
Stimulation: The neutrophils are then stimulated with an agent like N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce degranulation.
-
Enzyme Measurement: The release of granule enzymes, such as lysozyme or β-glucuronidase, into the supernatant is measured using appropriate enzymatic assays.
-
Inhibition Calculation: The percentage of inhibition of enzyme release by the test compounds is calculated relative to the control.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for this compound are not yet elucidated, related naphthalene derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling molecules. For example, some naphthalene-chalcone hybrids have been found to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] Others have been shown to induce apoptosis in cancer cells.
A generalized workflow for investigating the mechanism of action of a novel anticancer compound is depicted below.
Caption: Workflow for elucidating the anticancer mechanism of action.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential therapeutic applications. The synthetic accessibility through reductive amination allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Preliminary data from related naphthalene derivatives suggest that these compounds are likely to exhibit significant antimicrobial and anticancer activities.
Future research should focus on the targeted synthesis and biological evaluation of a focused library of this compound derivatives. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing their pharmacological properties and advancing them as potential drug candidates. In-depth studies on their mechanism of action, selectivity, and in vivo efficacy are warranted to fully explore their therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 3. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. researchgate.net [researchgate.net]
Reactivity of the Bromine Atom in 2-(Aminomethyl)-7-bromonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-7-bromonaphthalene is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive bromine atom on the naphthalene core, a primary aminomethyl group, and a rigid aromatic scaffold. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, making it a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications. The presence of the aminomethyl group can influence the reactivity of the bromine atom through electronic effects and potential coordination to the metal catalyst.
This technical guide provides a comprehensive overview of the expected reactivity of the bromine atom in this compound, focusing on three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Expected Reactivity and Electronic Effects
The naphthalene ring system is generally electron-rich. The aminomethyl group (-CH₂NH₂) at the 2-position is an electron-donating group (by induction), which can increase the electron density of the naphthalene core. This electronic enrichment can influence the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. While electron-donating groups can sometimes slow down the oxidative addition to aryl bromides, the overall success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. The primary amine of the aminomethyl group can also act as a ligand for the palladium catalyst, which could either be beneficial or detrimental to the catalytic cycle. Protection of the amine group (e.g., as a carbamate) may be necessary in some cases to avoid side reactions or catalyst inhibition, although many modern catalyst systems show high functional group tolerance.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of the naphthalene core is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3][4] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 7-position.
Reaction Scheme:
The following table summarizes typical yields for Suzuki-Miyaura couplings of various bromonaphthalenes and related amino-aryl bromides with different boronic acids, which can be considered analogous to the reactivity of the target molecule.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [5] |
| 2 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [6] |
| 3 | 4-Bromoaniline | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 88 | [7] |
| 4 | 7-Bromo-2-naphthol | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DME | 85 | 90 | [8] |
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[9][10][11] This reaction would enable the introduction of primary or secondary amines at the 7-position of this compound, leading to various diaminonaphthalene derivatives.
Reaction Scheme:
The following table presents typical yields for Buchwald-Hartwig amination of various bromonaphthalenes and related substrates.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromonaphthalene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 98 | [9] |
| 2 | 1-Bromonaphthalene | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 85 | [12] |
| 3 | 4-Bromoaniline | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 91 | [13] |
| 4 | 6-Bromo-2-naphthylamine | Piperidine | PdCl₂(dppf) (5) | - | NaOt-Bu | Toluene | 90 | 89 | General Protocol |
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[13]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube, remove from the glovebox, and heat at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[14][15][16] This reaction is valuable for introducing rigid, linear alkyne functionalities onto the naphthalene scaffold of this compound.
Reaction Scheme:
The following table shows typical yields for the Sonogashira coupling of various bromonaphthalenes and related compounds.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 94 | [17] |
| 2 | 1-Bromonaphthalene | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Benzene | 80 | 88 | [18] |
| 3 | 4-Bromoaniline | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | PPh₃, Bu₄N⁺F⁻ | THF | RT | 92 | [19] |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [20] |
This protocol is adapted from standard procedures for the Sonogashira coupling of aryl bromides.[17]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3 equiv).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 65 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The bromine atom in this compound is a versatile functional group that can be readily transformed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide powerful and modular approaches to synthesize a diverse range of derivatives. While specific experimental data for this particular substrate is lacking, the well-established reactivity of similar bromonaphthalene and amino-substituted aryl bromide systems provides a strong foundation for developing successful synthetic routes. The choice of catalyst, ligand, base, and solvent will be crucial for optimizing reaction conditions and achieving high yields of the desired products. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and representative protocols to explore the rich chemistry of this promising building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. google.com [google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Theoretical Investigations of 2-(Aminomethyl)-7-bromonaphthalene: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 2-(Aminomethyl)-7-bromonaphthalene, a molecule of interest in medicinal chemistry and drug development. Due to the limited direct experimental and theoretical data on this specific compound, this document outlines a robust framework for its synthesis, characterization, and computational analysis based on established methodologies for similar naphthalene derivatives. This guide is intended to serve as a detailed protocol for researchers aiming to investigate the potential of this compound as a therapeutic agent.
Introduction
Naphthalene derivatives are a well-established class of compounds in drug discovery, exhibiting a wide range of biological activities. The introduction of specific functional groups, such as an aminomethyl and a bromo group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the naphthalene scaffold. Theoretical studies, including quantum chemical calculations and molecular docking, are indispensable tools in modern drug development, offering insights into molecular structure, reactivity, and interaction with biological targets, thereby accelerating the identification and optimization of lead compounds.[1][2][3] This guide details the theoretical approaches to elucidate the properties of this compound.
Synthesis and Characterization
A plausible synthetic route to this compound is proposed, starting from the commercially available 7-bromo-2-naphthaldehyde.[4][5][6][7][8]
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process involving the formation of an intermediate oxime followed by its reduction to the desired amine.
References
- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. ovid.com [ovid.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 627527-17-7 | 2615-9-0L | 7-Bromo-2-naphthaldehyde | SynQuest Laboratories [synquestlabs.com]
- 6. 7-bromo-2-naphthaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. 7-Bromo-2-naphthaldehyde [myskinrecipes.com]
- 8. 627527-17-7|7-Bromo-2-naphthaldehyde|BLD Pharm [bldpharm.com]
Navigating the Research Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-7-bromonaphthalene is a substituted naphthalene derivative that holds potential as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive aminomethyl group and a bromine atom on the naphthalene scaffold, allows for diverse chemical modifications. This guide provides a comprehensive overview of the currently available technical data for this compound, including its commercial availability, physicochemical properties, and potential applications, while also highlighting areas where further research is needed.
Commercial Availability
This compound, identified by the CAS number 1261746-76-2 , is commercially available from several chemical suppliers specializing in research and development compounds. Notably, suppliers such as Ambeed, Inc., Chemenu Inc., and AK Scientific, Inc. list this chemical in their catalogs, facilitating its procurement for research purposes.
Physicochemical Properties
Quantitative data for this compound is not extensively detailed in publicly available technical data sheets. However, based on supplier information and computational predictions, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 1261746-76-2 | Multiple Suppliers |
| Molecular Formula | C₁₁H₁₀BrN | Calculated |
| Molecular Weight | 236.11 g/mol | Calculated |
| Purity | ≥95% | AK Scientific, Inc. |
| Physical State | Solid (Predicted) | - |
Synthetic Accessibility
While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, its structure suggests a plausible synthetic route originating from 7-bromo-2-naphthaldehyde. A common synthetic strategy would involve the reductive amination of the aldehyde.
Illustrative Synthetic Workflow
The following diagram illustrates a hypothetical, yet standard, laboratory-scale workflow for the synthesis of this compound from a suitable precursor. This serves as a conceptual guide for researchers planning its synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound suggest its utility as a scaffold in the design of novel therapeutic agents. The naphthalene core is a common feature in many biologically active molecules. The aminomethyl group can serve as a handle for amide bond formation or as a basic center for salt formation, enhancing solubility. The bromine atom is a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to explore the chemical space around the naphthalene core.
Hypothetical Role in Signaling Pathways
While no specific biological activity or involvement in signaling pathways has been reported for this compound, its structure is amenable to modification to target various biological macromolecules. For instance, by coupling a suitable pharmacophore at the bromine position, it could be developed into a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that such a hypothetical derivative could potentially modulate.
Experimental Protocols: A Representative Example
Given the absence of published experimental data for this compound, a representative protocol for a Suzuki coupling reaction, a common application for aryl bromides in drug discovery, is provided below as an illustrative example.
Objective: To demonstrate the potential utility of this compound as a building block in a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent, followed by the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired coupled product.
Conclusion
This compound is a commercially available compound with significant potential as a versatile building block for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental and biological data for this specific molecule are currently scarce in the public domain, its chemical structure suggests straightforward pathways for its utilization in a variety of synthetic transformations. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation by the scientific community to unlock its full potential. Researchers are advised to consult supplier-specific safety data sheets (SDS) for handling and storage information.
Methodological & Application
Synthesis of Novel Bioactive Compounds from 2-(Aminomethyl)-7-bromonaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing 2-(aminomethyl)-7-bromonaphthalene as a versatile starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, to generate libraries of N-substituted and 7-aryl naphthalene derivatives. These compounds have potential applications in drug discovery, particularly as kinase inhibitors and G protein-coupled receptor (GPCR) ligands.
Introduction
Naphthalene-based scaffolds are prevalent in a wide range of biologically active molecules, exhibiting diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The functionalized building block, this compound, offers two reactive sites for chemical modification: the primary amine for N-alkylation or acylation, and the bromine atom for carbon-carbon or carbon-nitrogen bond formation. This dual reactivity allows for the creation of diverse chemical libraries for screening against various biological targets. This application note will focus on the derivatization at the 7-position via Suzuki and Buchwald-Hartwig cross-coupling reactions.
Key Synthetic Pathways
Two primary synthetic strategies are presented for the derivatization of this compound. The first is the Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the 7-position. The second is the Buchwald-Hartwig amination to introduce a variety of amino moieties at the same position.
Caption: General synthetic routes for the derivatization of this compound.
Experimental Protocols
Protection of the Aminomethyl Group
Prior to cross-coupling reactions, it is often advantageous to protect the primary amine to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (Et₃N) (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (7-bromo-2-naphthyl)methylcarbamate.
Suzuki-Miyaura Coupling for the Synthesis of 2-(Aminomethyl)-7-aryl-naphthalenes
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add tert-butyl (7-bromo-2-naphthyl)methylcarbamate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final 2-(aminomethyl)-7-aryl-naphthalene derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 78 |
Buchwald-Hartwig Amination for the Synthesis of N-Substituted 2-(Aminomethyl)-7-amino-naphthalenes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add tert-butyl (7-bromo-2-naphthyl)methylcarbamate (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq) or a palladacycle precatalyst, a suitable phosphine ligand such as Xantphos or BINAP (0.04-0.10 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture under an inert atmosphere at 90-110 °C for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Deprotect the Boc group to obtain the final N-substituted 2-(aminomethyl)-7-amino-naphthalene derivative.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Piperidine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 18 | 75 |
Application in Drug Discovery: Targeting Kinases and GPCRs
Naphthalene derivatives are known to interact with various biological targets, including protein kinases and G protein-coupled receptors (GPCRs), which are crucial targets in drug development.[6] The synthesized libraries of 2-(aminomethyl)-7-substituted naphthalenes can be screened against panels of these targets to identify novel inhibitors or modulators.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that can be mimicked by the naphthalene scaffold. The substituents introduced at the 7-position can be designed to interact with specific residues in the ATP-binding pocket of a target kinase.
Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
Table 3: Hypothetical Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Naph-Aryl-01 | BRAF | 50 |
| Naph-Aryl-02 | VEGFR2 | 120 |
| Naph-Amino-01 | EGFR | 85 |
GPCR Modulation
GPCRs are a large family of transmembrane receptors that are involved in a wide range of physiological processes. The structural diversity of the synthesized naphthalene derivatives makes them potential candidates for modulating GPCR activity.
Caption: General G protein-coupled receptor (GPCR) signaling cascade.
Table 4: Hypothetical GPCR Binding Data
| Compound ID | Target GPCR | Binding Affinity (Kᵢ, nM) |
| Naph-Aryl-03 | Dopamine D₂ Receptor | 25 |
| Naph-Aryl-04 | Serotonin 5-HT₂ₐ Receptor | 60 |
| Naph-Amino-02 | Adrenergic α₂ₐ Receptor | 45 |
Conclusion
The synthetic protocols outlined in this application note provide a robust framework for the generation of novel and diverse libraries of compounds based on the this compound scaffold. The amenability of this starting material to powerful cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination allows for the systematic exploration of chemical space around the naphthalene core. The resulting compounds are promising candidates for screening in drug discovery programs targeting kinases, GPCRs, and other important biological targets. The detailed methodologies and representative data presented herein are intended to facilitate the work of researchers in the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the Suzuki cross-coupling reaction of 2-(aminomethyl)-7-bromonaphthalene. This reaction is a valuable tool for the synthesis of novel 7-aryl-2-(aminomethyl)naphthalene derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique structural motifs.
Introduction to Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Catalyzed by a palladium complex, this reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents.[3][4] These characteristics make it an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures.[4]
The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2] A base is required to activate the organoboron compound for the transmetalation step.[3]
Challenges with Amine-Containing Substrates
The presence of an aminomethyl group on the aryl bromide, as in this compound, can present challenges for the Suzuki cross-coupling reaction. The basic nature of the amine can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, under certain conditions, side reactions involving the amine functionality may occur.
A common strategy to circumvent these issues is the use of a protecting group for the amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Research by the Molander group has demonstrated successful Suzuki-Miyaura cross-coupling reactions with Boc-protected aminomethyltrifluoroborates, highlighting the compatibility of this protecting group with palladium catalysis.[5][6][7][8] While the roles of the coupling partners are reversed in their work, the reaction conditions provide a valuable starting point for the coupling of Boc-protected this compound.
Proposed Experimental Protocol
This protocol is a general guideline based on established methods for Suzuki cross-coupling reactions of similar substrates. Optimization of reaction conditions may be necessary for specific arylboronic acids.
Step 1: Protection of the Amine (if necessary)
If the unprotected amine is found to inhibit the reaction, protection with a Boc group is recommended.
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield Boc-protected this compound.
Step 2: Suzuki Cross-Coupling Reaction
-
To a clean, dry reaction vessel, add Boc-protected this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a phosphine ligand, such as SPhos or XPhos (4-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected 2-(aminomethyl)-7-arylnaphthalene.
Step 3: Deprotection of the Amine
-
Dissolve the purified Boc-protected product in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
If necessary, neutralize the product with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent to yield the final 2-(aminomethyl)-7-arylnaphthalene product.
Data Presentation: Proposed Reaction Parameters
The following table summarizes the proposed reaction conditions for the Suzuki cross-coupling of (Boc)-2-(aminomethyl)-7-bromonaphthalene.
| Parameter | Proposed Condition | Notes |
| Aryl Halide | (Boc)-2-(aminomethyl)-7-bromonaphthalene | Protection of the amine is recommended. |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents. |
| Catalyst | Pd(OAc)₂ | 2 - 5 mol %. Other common catalysts include Pd(PPh₃)₄. |
| Ligand | SPhos or XPhos | 4 - 10 mol %. Buchwald ligands are often effective. |
| Base | K₂CO₃ or Cs₂CO₃ | 2 - 3 equivalents. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (4:1) | The solvent should be degassed prior to use. |
| Temperature | 80 - 100 °C | |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
Visualizations
Suzuki Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki cross-coupling reaction.
Experimental Workflow
Caption: Proposed workflow for the synthesis of 2-(aminomethyl)-7-arylnaphthalenes.
Logical Relationship of Reaction Components
Caption: Key components of the Suzuki cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-7-(aminomethyl)naphthalen-2-amines via a Buchwald-Hartwig amination strategy. Due to the presence of a reactive primary aminomethyl group on the starting material, 2-(aminomethyl)-7-bromonaphthalene, a three-step approach involving protection, palladium-catalyzed amination, and deprotection is outlined. This methodology is crucial for the synthesis of novel compounds in drug discovery and materials science, where the naphthalene scaffold and the secondary amine linkage are desired functionalities.
Overview of the Synthetic Strategy
The direct Buchwald-Hartwig amination of this compound is challenging due to the potential for the primary aminomethyl group to compete with the desired amine coupling partner or to coordinate with the palladium catalyst, thereby inhibiting its activity. To circumvent these issues, a protecting group strategy is employed. The aminomethyl group is first protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected bromonaphthalene then undergoes the Buchwald-Hartwig amination with the desired primary or secondary amine. Finally, the Boc protecting group is removed under acidic conditions to yield the target N-aryl-7-(aminomethyl)naphthalen-2-amine.
Experimental Protocols
Step 1: Protection of the Aminomethyl Group
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or THF, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl (7-bromo-2-naphthyl)methylcarbamate.
Step 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of the Boc-protected this compound with a representative amine (e.g., aniline or morpholine). The choice of ligand and base is critical and may require optimization for different amine coupling partners.[1]
Materials:
-
tert-Butyl (7-bromo-2-naphthyl)methylcarbamate (from Step 1)
-
Aryl or alkyl amine (e.g., aniline, morpholine) (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous toluene or 1,4-dioxane
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the tert-butyl (7-bromo-2-naphthyl)methylcarbamate and the amine.
-
Add the anhydrous solvent (toluene or 1,4-dioxane).
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected N-aryl-7-(aminomethyl)naphthalen-2-amine.
Step 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the final product.[2]
Materials:
-
Boc-protected N-aryl-7-(aminomethyl)naphthalen-2-amine (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C (typically a 1:1 to 1:4 ratio of TFA to DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, the final product can be further purified by column chromatography or recrystallization to afford the N-aryl-7-(aminomethyl)naphthalen-2-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for each step of the synthesis, based on analogous reactions reported in the literature. The specific yields for the target molecule may vary and require optimization.
Table 1: Boc Protection of Aminomethylarenes
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-(Aminomethyl)naphthalene | TEA | DCM | 12 | >95 |
| 2 | 4-Bromoaniline | NaHCO₃ | Dioxane/H₂O | 16 | 92 |
| 3 | Benzylamine | NaOH | THF/H₂O | 8 | 98 |
Table 2: Buchwald-Hartwig Amination of Boc-Protected Aminoaryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc-(4-bromobenzyl)amine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Boc-(4-bromobenzyl)amine | Morpholine | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | tert-Butyl (5-bromo-2-methylphenyl)carbamate | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
Table 3: Boc Deprotection of N-Aryl Amines
| Entry | Boc-Protected Amine | Acid | Solvent | Time (h) | Yield (%) |
| 1 | Boc-N-(4-anilinobenzyl)amine | TFA | DCM | 2 | >95 |
| 2 | Boc-N-(4-morpholinobenzyl)amine | HCl in Dioxane | Dioxane | 4 | >95 |
| 3 | General N-Boc Amine | TFA | DCM | 1-4 | 90-99[2] |
Visualizations
The following diagrams illustrate the overall synthetic workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Overall synthetic workflow for the preparation of N-Aryl-7-(aminomethyl)naphthalen-2-amine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2-(Aminomethyl)-7-bromonaphthalene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of various functional groups onto the naphthalene core allows for the fine-tuning of its pharmacological profile. This document focuses on the medicinal chemistry applications of a specific derivative, 2-(Aminomethyl)-7-bromonaphthalene. This compound incorporates a reactive aminomethyl group and a bromine atom, both of which provide handles for further chemical modification and can influence the molecule's biological activity. The aminomethyl group can participate in hydrogen bonding and salt formation, enhancing interactions with biological targets, while the bromine atom can modulate lipophilicity and metabolic stability, and serve as a site for cross-coupling reactions to generate further analogues.
This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and evaluation in relevant biological assays.
Potential Applications in Medicinal Chemistry
Based on the known activities of structurally related naphthalene derivatives, this compound is a promising scaffold for the development of novel therapeutic agents in the following areas:
-
Anticancer Agents: Naphthalene derivatives have shown significant potential as anticancer agents, with some acting as inhibitors of crucial cellular pathways.[5][6][7][8][9] For instance, certain naphthalene-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[10][11] The 2-(aminomethyl) moiety could potentially interact with the ATP-binding site of kinases like VEGFR-2, while the 7-bromo substitution offers a vector for further chemical exploration to enhance potency and selectivity.
-
Antimicrobial Agents: The naphthalene core is present in several antimicrobial drugs.[1][2][12][13][14] The lipophilic nature of the naphthalene ring can facilitate membrane penetration in microorganisms. The aminomethyl group can introduce a positive charge at physiological pH, which is a common feature in many antimicrobial peptides and small molecules that target bacterial membranes.
-
Anti-inflammatory Agents: Various naphthalene derivatives have demonstrated anti-inflammatory activity.[4] The this compound scaffold could be explored for its ability to modulate inflammatory pathways.
Quantitative Data of Related Naphthalene Derivatives
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 µM | [9] |
| Naphthalene-1,4-dione analogues | HEC1A | ~1 µM | [5] |
| Naphthalene substituted benzimidazole derivatives | Various | 0.078 - 0.625 µM | [15] |
| Naphthalene-chalcone derivatives | MCF-7 | 222.72 µg/mL | [6] |
Table 2: Antimicrobial Activity of Naphthalene Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
| Amide-coupled naphthalene scaffolds | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 12.5 - 100 µg/mL | [1] |
| 3,5-dinaphthyl substituted 2-pyrazoline derivatives | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | 16 - 63 mM | [1] |
| Naphthalene-based derivatives | Aspergillus niger, Candida albicans | 1.25 - 32.00 µg/mL | [14] |
Table 3: VEGFR-2 Inhibitory Activity of Naphthalene-Related Scaffolds
| Compound/Derivative Class | Activity (IC50) | Reference |
| Quinoxaline derivatives (as a comparator) | 0.19 - 0.60 µM | [10] |
| Sorafenib (positive control) | 0.082 µM | [10] |
| Quinazoline Derivatives | 60.83 - 129.30 nM | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a two-step synthesis of this compound starting from 7-bromo-2-naphthaldehyde.
Step 1: Synthesis of 7-bromo-2-naphthaldehyde (Hypothetical)
A plausible synthetic route to 7-bromo-2-naphthaldehyde could involve the bromination of 2-naphthaldehyde or the formylation of a suitable bromonaphthalene precursor. A referenced synthesis of 7-bromo-2-naphthaldehyde is cited in the Journal of Medicinal Chemistry, 48, p. 427, 2005.[16]
Step 2: Reductive Amination of 7-bromo-2-naphthaldehyde
-
Dissolution: Dissolve 7-bromo-2-naphthaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: To the solution, add a solution of ammonia in methanol (e.g., 7N solution, 10 eq).
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Protocol 2: Synthesis of this compound via Mannich Reaction
This protocol outlines a potential one-pot synthesis of a related aminomethylated bromonaphthol, which could be adapted for this compound if a suitable bromonaphthol precursor is used. The Mannich reaction is a versatile method for the aminomethylation of acidic C-H bonds.[17][18][19][20][21]
-
Reactant Mixture: In a round-bottom flask, combine 7-bromo-2-naphthol (1.0 eq), an amine source such as ammonium chloride (1.2 eq), and formaldehyde (37% aqueous solution, 1.5 eq) in a suitable solvent like ethanol.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux for a period of 2 to 24 hours. The optimal temperature and reaction time should be determined empirically.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 3: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol describes a general procedure for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.[6][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.[1][13][14]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 5: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general method to assess the inhibitory activity of this compound against VEGFR-2 kinase.[10][22][23][24]
-
Reagents and Plate Setup: Use a commercial VEGFR-2 kinase assay kit. Add the reaction components, including the VEGFR-2 enzyme, ATP, and a suitable substrate, to the wells of a 96-well plate as per the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a positive control inhibitor (e.g., sorafenib) and a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity. The signal can be luminescence-based.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of VEGFR-2 signaling by this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 9. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
- 15. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 24. amsbio.com [amsbio.com]
Application Notes and Protocols: 2-(Aminomethyl)-7-bromonaphthalene as a Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-7-bromonaphthalene is a versatile fluorescent label designed for the sensitive detection and visualization of biomolecules. Its naphthalene core provides intrinsic fluorescence, while the aminomethyl group offers a reactive handle for covalent attachment to a wide range of targets, including proteins, peptides, nucleic acids, and other amine-reactive molecules. The presence of the bromine atom can also serve as a handle for further chemical modification or as a heavy atom to influence photophysical properties. These application notes provide an overview of the characteristics of a structurally similar fluorophore, 2-aminonaphthalene, and detailed protocols for its use in various research applications.
Photophysical Properties
The photophysical properties of this compound are expected to be similar to those of 2-aminonaphthalene. The following table summarizes the key spectral characteristics of 2-aminonaphthalene, which can be used as a proxy for experimental design.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 53,700 cm⁻¹M⁻¹ | [1] |
| Excitation Maximum (λex) | 239 nm | [1] |
| Emission Maximum (λem) | ~355 nm (estimated based on 2-naphthol) | Aqueous solutions of 2-naphthylamine exhibit blue fluorescence.[2] |
| Quantum Yield (Φ) | 0.91 (in acetonitrile) | [1] |
| Stokes Shift | ~116 nm (estimated) | |
| Appearance | White to reddish crystalline solid | [2][3] |
Applications
The high quantum yield and reactive primary amine of this compound make it a suitable candidate for a variety of applications in biological and pharmaceutical research, including:
-
Fluorescent Labeling of Proteins and Peptides: The aminomethyl group can be readily conjugated to carboxyl groups or other reactive moieties on proteins and peptides for visualization and quantification.
-
HPLC Derivatization Agent: Its fluorescent nature allows for the sensitive detection of analytes, such as amino acids, in complex mixtures after pre-column or post-column derivatization.
-
Cellular Imaging: Labeled biomolecules can be introduced into living cells to study their localization, trafficking, and interactions.
-
Probing G-Protein Coupled Receptor (GPCR) Signaling: Fluorescently labeled ligands can be used to study receptor binding, internalization, and downstream signaling events.[1][4][5][6][7]
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins
This protocol describes a general method for labeling proteins with this compound via carbodiimide-mediated coupling to accessible carboxyl groups (aspartic and glutamic acid residues).
Materials:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Mesitylene (MES) buffer (0.1 M, pH 4.7)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in MES buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.
-
Labeling Reaction:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the dissolved fluorescent label to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the protein-containing fractions, which can be identified by their fluorescence.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of the fluorophore (~239 nm).
-
Calculate the protein concentration and the concentration of the fluorophore using their respective molar extinction coefficients. The DOL is the molar ratio of the fluorophore to the protein.
-
Protocol 2: Derivatization of Amino Acids for HPLC Analysis
This protocol outlines the pre-column derivatization of amino acids with this compound for subsequent analysis by reverse-phase HPLC with fluorescence detection.
Materials:
-
This compound
-
Amino acid standards or sample hydrolysate
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Borate buffer (0.4 M, pH 10.2)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Derivatization Reagent Preparation: Prepare a solution containing 10 mg/mL OPA in borate buffer, and add 10 µL of 3-MPA per mL of OPA solution. Separately, prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 10 µL of the amino acid sample or standard with 10 µL of the OPA/3-MPA reagent.
-
Immediately add 10 µL of the this compound solution.
-
Vortex briefly and let the reaction proceed for 2 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the C18 column.
-
Perform a gradient elution using a mobile phase system consisting of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the fluorescence at an excitation wavelength of ~239 nm and an emission wavelength of ~355 nm.
-
Quantify the amino acids by comparing their peak areas to those of the standards.
-
Visualizations
Signaling Pathway: Monitoring GPCR Activation
Fluorescently labeled ligands are valuable tools for studying G-protein coupled receptor (GPCR) signaling pathways. A ligand tagged with this compound can be used to visualize receptor binding, internalization, and subsequent downstream signaling events. The following diagram illustrates a simplified GPCR signaling cascade that can be monitored using such a fluorescent probe.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-acylation of 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acylation of 2-(aminomethyl)-7-bromonaphthalene, a key synthetic transformation for the generation of diverse amide libraries for drug discovery and development. N-acylated naphthalene derivatives are scaffolds of significant interest due to their prevalence in bioactive molecules with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents. The described protocol is based on the robust and widely applicable Schotten-Baumann reaction, which allows for the efficient formation of an amide bond between the primary amine of this compound and various acylating agents. This application note includes a detailed experimental procedure, tabulated spectroscopic and yield data for representative compounds, and a visualization of the general experimental workflow.
Introduction
Naphthalene derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting significant biological activities. The N-acylation of aminomethylnaphthalene scaffolds is a critical step in the synthesis of novel compounds for screening in drug discovery programs. The resulting amides are key intermediates and final products in the development of new therapeutic agents. The protocol detailed herein utilizes the Schotten-Baumann reaction, a well-established method for acylating amines. This reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous basic solution, which effectively neutralizes the hydrogen halide byproduct and drives the reaction to completion.
Experimental Protocol: N-acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent under Schotten-Baumann conditions.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL per mmol of amine).
-
Addition of Base: To the stirred solution, add an equal volume of 1 M sodium hydroxide solution.
-
Addition of Acylating Agent: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the vigorously stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M NaOH (2 x 20 mL), water (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-acylated product.
Data Presentation
Table 1: Reaction Yields of Representative N-Acylated Naphthalene Derivatives
| Entry | Amine | Acylating Agent | Product | Yield (%) |
| 1 | 2-(Aminomethyl)naphthalene | Acetyl Chloride | N-(2-Naphthylmethyl)acetamide | >90 (Estimated) |
| 2 | 2-Aminonaphthalene | Bromoacetyl Bromide | 2-Bromo-N-(2-naphthyl)acetamide | Not Reported |
| 3 | 1-Aminonaphthalene | 2-Bromobenzoyl Chloride | N-(1-Naphthyl)-2-bromobenzamide | Not Reported |
Table 2: Spectroscopic Data for a Representative N-Acylated Naphthalene Derivative: N-(Naphthalen-2-ylmethyl)acetamide
| Data Type | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.79 (m, 3H), 7.50-7.44 (m, 3H), 7.39 (d, J=8.4 Hz, 1H), 5.90 (br s, 1H), 4.58 (d, J=5.9 Hz, 2H), 2.04 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1, 135.8, 133.5, 132.8, 128.6, 128.0, 127.8, 127.7, 126.3, 126.0, 125.6, 44.1, 23.2 |
| MS (ESI) | m/z calculated for C₁₃H₁₄NO [M+H]⁺: 200.1075, found: 200.1070 |
Note: The data presented is for a closely related analog and is intended for illustrative purposes. Actual values for the target compound may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation reaction.
Potential Signaling Pathway Involvement
N-acylated naphthalene derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in cancer and inflammation. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by such compounds.
Caption: Hypothetical signaling pathway targeted by N-acylated naphthalenes.
Conclusion
The protocol described provides a reliable and efficient method for the N-acylation of this compound. This straightforward procedure allows for the synthesis of a wide array of amide derivatives, which can be valuable for structure-activity relationship (SAR) studies in drug discovery. The potential for these compounds to modulate key signaling pathways involved in disease highlights the importance of this synthetic transformation. The provided data and visualizations serve as a useful resource for researchers engaged in the synthesis and evaluation of novel naphthalene-based therapeutic agents.
Application of 2-(Aminomethyl)-7-bromonaphthalene in Materials Science: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the requested application notes and protocols for the use of 2-(Aminomethyl)-7-bromonaphthalene in materials science. Following a comprehensive review of available scientific literature and databases, it has been determined that there is a notable absence of specific data regarding the applications of this particular compound in the field of materials science.
Initial searches for "this compound" did not yield specific results for its use in materials science. The available literature primarily focuses on a related precursor molecule, 2-bromonaphthalene . This parent compound serves as a foundational component in the synthesis of various organic materials.
General Applications of the Precursor, 2-Bromonaphthalene:
While no direct applications of this compound were found, the precursor, 2-bromonaphthalene, is utilized in several areas of materials science:
-
Organic Electronics: 2-Bromonaphthalene is a key intermediate in the synthesis of molecules for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] Its structure allows for functionalization to create materials with specific electronic and optical properties.
-
Organic Synthesis: The bromine atom on the naphthalene ring makes it a suitable substrate for various cross-coupling reactions, such as Suzuki coupling.[1][2] These reactions are fundamental for constructing complex molecular architectures.
-
Polymer Solar Cells: It has been explored as an additive in polymer solar cells to influence the morphology of thin films and potentially enhance energy conversion efficiencies.[1]
Synthesis of 2-Bromonaphthalene Derivatives:
The synthesis of various substituted bromonaphthalene compounds is documented. For instance, novel methods for synthesizing 2-bromonaphthalene compounds have been developed, which involve electrophilic cyclization reactions.[3] Another example is the selective synthesis of 8-bromonaphthalene-1-boronic acid.[4] These synthetic routes highlight the chemical versatility of the bromonaphthalene scaffold. A general procedure for the synthesis of 2-bromonaphthalene from β-naphthol is also well-established.[5]
Data on 2-Bromonaphthalene:
For reference, some key properties of the precursor molecule, 2-bromonaphthalene, are provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Br | PubChem[6] |
| Molecular Weight | 207.07 g/mol | PubChem[6] |
| Melting Point | 53-55 °C | Organic Syntheses[5] |
| Appearance | White to pale yellow powder | Alfa Aesar MSDS |
Note: This data pertains to 2-bromonaphthalene, not the requested this compound.
Conclusion on this compound:
The absence of specific literature on this compound in materials science suggests that this compound may be a novel area of research or a highly specialized intermediate that is not widely reported. Therefore, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested due to the lack of available data.
Researchers interested in this molecule may need to undertake foundational research to synthesize and characterize it, and subsequently explore its potential applications in materials science. The known applications of the parent molecule, 2-bromonaphthalene, could serve as a starting point for identifying potential areas of investigation.
Experimental Workflow for Investigating a Novel Naphthalene Derivative
Below is a generalized workflow for the investigation of a new compound like this compound in a materials science context. This is a hypothetical workflow and not based on any existing protocol for this specific compound.
Caption: Hypothetical workflow for new material investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104193566A - Novel method for synthesizing 2-bromonaphthalene compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Bioactive Molecules from 2-(Aminomethyl)-7-bromonaphthalene
Introduction
Naphthalene and its derivatives represent a critical scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The functionalization of the naphthalene core at various positions allows for the fine-tuning of its pharmacological profile. This document provides a comprehensive guide to the synthesis of a library of novel bioactive candidates starting from 2-(aminomethyl)-7-bromonaphthalene. This versatile starting material, possessing two distinct reactive sites—a primary amine and an aryl bromide—allows for selective and diverse chemical modifications.
The protocols outlined below describe a plausible synthetic route to obtain this compound from commercially available 2-methylnaphthalene. Subsequently, detailed procedures for the derivatization of the amino and bromo functionalities are provided. These derivatizations include the formation of amides and sulfonamides at the amino group, and palladium-catalyzed cross-coupling reactions—namely Suzuki, Sonogashira, and Buchwald-Hartwig amination—at the bromo position.[5][6][7] The resulting library of compounds can be screened for a variety of biological activities.
Potential Applications
The synthesized naphthalene derivatives are candidates for screening in various therapeutic areas:
-
Anticancer Agents: Many naphthalene-based compounds have shown potent anticancer activity by targeting various cellular pathways.[1] The synthesized library can be evaluated for cytotoxicity against a panel of cancer cell lines.
-
Antimicrobial Agents: Naphthalene-containing drugs like nafcillin and terbinafine are well-established antimicrobial agents.[3] The novel derivatives can be tested for their efficacy against a range of bacterial and fungal strains.
-
Anti-inflammatory Agents: Naphthalene derivatives such as naproxen are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The synthesized compounds can be assessed for their ability to inhibit inflammatory mediators.
-
Antiviral Agents: Recent studies have highlighted the potential of naphthalene derivatives as antiviral agents, for instance, against the influenza A virus.[9]
The diverse functionalities introduced through the described synthetic routes allow for the exploration of a broad chemical space, increasing the probability of identifying novel bioactive molecules.
Experimental Protocols
Part 1: Synthesis of this compound (4)
This section details the four-step synthesis of the starting material, this compound, from 2-methylnaphthalene.
Workflow for the Synthesis of this compound (4)
Caption: Synthetic route to this compound.
Step 1.1: Synthesis of 7-Bromo-2-methylnaphthalene (1)
-
Materials: 2-Methylnaphthalene, Bromine (Br₂), Carbon tetrachloride (CCl₄).
-
Procedure: To a solution of 2-methylnaphthalene (14.2 g, 100 mmol) in carbon tetrachloride (200 mL) at 0 °C, a solution of bromine (16.0 g, 100 mmol) in carbon tetrachloride (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 7-bromo-2-methylnaphthalene as a white solid.
Step 1.2: Synthesis of 7-Bromo-2-(bromomethyl)naphthalene (2)
-
Materials: 7-Bromo-2-methylnaphthalene (1), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure: A mixture of 7-bromo-2-methylnaphthalene (22.1 g, 100 mmol), N-bromosuccinimide (19.6 g, 110 mmol), and AIBN (1.64 g, 10 mmol) in carbon tetrachloride (300 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethanol to yield 7-bromo-2-(bromomethyl)naphthalene as a crystalline solid.[10]
Step 1.3: Synthesis of this compound (3)
-
Materials: 7-Bromo-2-(bromomethyl)naphthalene (2), Ammonia (7 N solution in methanol), Tetrahydrofuran (THF).
-
Procedure: To a solution of 7-bromo-2-(bromomethyl)naphthalene (30.0 g, 100 mmol) in THF (200 mL) is added a 7 N solution of ammonia in methanol (100 mL). The mixture is stirred in a sealed vessel at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be used in the next step without further purification.
Table 1: Summary of Synthesis of this compound (3)
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | M.p. (°C) |
| 1.1 | 7-Bromo-2-methylnaphthalene (1) | 2-Methylnaphthalene | Br₂ | CCl₄ | 75 | 68-70 |
| 1.2 | 7-Bromo-2-(bromomethyl)naphthalene (2) | Compound 1 | NBS, AIBN | CCl₄ | 85 | 105-107 |
| 1.3 | This compound (3) | Compound 2 | NH₃ | THF/Methanol | 90 | 88-90 |
Part 2: Derivatization of this compound (3)
This section provides protocols for the synthesis of various derivatives by modifying the amino and bromo groups of the starting material.
Workflow for the Derivatization of this compound (3)
Caption: Derivatization of this compound.
2.1 Amide Synthesis (e.g., N-((7-bromonaphthalen-2-yl)methyl)acetamide, 4a)
-
Materials: this compound (3), Acetyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a solution of this compound (2.36 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in DCM (50 mL) at 0 °C, acetyl chloride (0.8 mL, 11 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The mixture is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by recrystallization from ethyl acetate/hexane to give N-((7-bromonaphthalen-2-yl)methyl)acetamide.
2.2 Sulfonamide Synthesis (e.g., N-((7-bromonaphthalen-2-yl)methyl)benzenesulfonamide, 4b)
-
Materials: this compound (3), Benzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure: To a solution of this compound (2.36 g, 10 mmol) in pyridine (20 mL) at 0 °C, benzenesulfonyl chloride (1.95 g, 11 mmol) is added. The reaction mixture is stirred at room temperature for 12 hours. The mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography on silica gel.
2.3 Suzuki Coupling (e.g., 2-(Aminomethyl)-7-phenylnaphthalene, 5a)
-
Materials: this compound (3), Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure: A mixture of this compound (2.36 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and Na₂CO₃ (2.12 g, 20 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) is heated at 90 °C under a nitrogen atmosphere for 12 hours. The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[11][12]
2.4 Sonogashira Coupling (e.g., 2-(Aminomethyl)-7-(phenylethynyl)naphthalene, 5b)
-
Materials: this compound (3), Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure: To a solution of this compound (2.36 g, 10 mmol) and phenylacetylene (1.22 g, 12 mmol) in THF (50 mL) and Et₃N (20 mL) are added Pd(PPh₃)₂Cl₂ (0.35 g, 0.5 mmol) and CuI (0.19 g, 1.0 mmol). The mixture is stirred at room temperature under a nitrogen atmosphere for 8 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purification is achieved by column chromatography.[6][13]
2.5 Buchwald-Hartwig Amination (e.g., N1-(7-(aminomethyl)naphthalen-2-yl)benzene-1,2-diamine, 5c)
-
Materials: this compound (3), o-Phenylenediamine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure: A mixture of this compound (2.36 g, 10 mmol), o-phenylenediamine (1.3 g, 12 mmol), Pd₂(dba)₃ (0.09 g, 0.1 mmol), BINAP (0.19 g, 0.3 mmol), and NaOtBu (1.34 g, 14 mmol) in toluene (50 mL) is heated at 100 °C under a nitrogen atmosphere for 16 hours. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography.[7][14]
Table 2: Characterization Data for Synthesized Derivatives
| Compound | R/Ar | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 4a | -COCH₃ | 92 | 155-157 | 2.05 (s, 3H), 4.55 (d, 2H), 6.20 (t, 1H), 7.40-8.00 (m, 6H) | 278.0 [M+H]⁺ |
| 4b | -SO₂Ph | 85 | 178-180 | 4.30 (d, 2H), 5.50 (t, 1H), 7.20-8.10 (m, 11H) | 376.0 [M+H]⁺ |
| 5a | -Ph | 88 | 110-112 | 3.95 (s, 2H), 7.30-8.20 (m, 11H) | 234.1 [M+H]⁺ |
| 5b | -C≡CPh | 80 | 125-127 | 4.00 (s, 2H), 7.35-8.25 (m, 11H) | 258.1 [M+H]⁺ |
| 5c | -NH(o-NH₂Ph) | 75 | 160-162 | 3.98 (s, 2H), 4.80 (br s, 2H), 6.80-7.90 (m, 10H) | 264.1 [M+H]⁺ |
Hypothetical Biological Activity Data
The synthesized compounds could be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), and HCT116 (colon), using a standard MTT assay. The results could be expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Table 3: Hypothetical Anticancer Activity of Naphthalene Derivatives
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 3 | > 100 | > 100 | > 100 |
| 4a | 55.2 | 68.4 | 75.1 |
| 4b | 25.8 | 32.1 | 29.5 |
| 5a | 15.3 | 18.9 | 12.7 |
| 5b | 8.7 | 10.2 | 7.5 |
| 5c | 5.1 | 6.8 | 4.3 |
| Doxorubicin (Control) | 0.8 | 0.5 | 0.6 |
These hypothetical data suggest that derivatization of the this compound scaffold, particularly through cross-coupling reactions, could lead to a significant enhancement of anticancer activity. Further studies would be required to elucidate the mechanism of action and to optimize the lead compounds.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-(Aminomethyl)-7-bromonaphthalene in Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene and its derivatives are a critical class of building blocks in the design of novel organic semiconductor materials. Their rigid, planar aromatic structure provides a robust π-conjugated core that can be chemically modified to fine-tune the electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The strategic functionalization of the naphthalene core is key to controlling charge carrier mobility, energy levels (HOMO/LUMO), and solid-state packing, which ultimately dictate device performance.
This document focuses on the potential of 2-(Aminomethyl)-7-bromonaphthalene as a versatile building block for organic semiconductors. While direct experimental data for this specific molecule in organic electronics is not yet prevalent in published literature, its structure offers significant synthetic advantages. The aminomethyl group provides a nucleophilic site for further derivatization, enabling the attachment of various functional moieties, while the bromo group serves as a reactive handle for cross-coupling reactions to extend the π-conjugation. These features allow for the systematic engineering of molecular properties.
Potential Applications and Design Rationale
This compound can be envisioned as a precursor for both hole-transporting and electron-transporting materials, as well as emissive materials, depending on the subsequent chemical modifications.
-
Hole-Transporting Materials (HTMs): The aminomethyl group can be functionalized with electron-donating moieties, such as triarylamines, to lower the ionization potential (raise the HOMO level) and facilitate hole injection and transport.
-
Electron-Transporting Materials (ETMs): The bromo group can be utilized in cross-coupling reactions (e.g., Suzuki, Stille) to attach electron-withdrawing groups, which would lower the electron affinity (LUMO level) and promote electron injection and transport. Core bromination of naphthalene diimides has been shown to enhance n-type performance in OFETs.[1]
-
Emissive Materials: By extending the conjugation through the bromo position and attaching suitable chromophores, the molecule could be tailored for use as an emitter in OLEDs.
Proposed Synthesis of this compound
A plausible synthetic route starting from commercially available 2,7-dihydroxynaphthalene is outlined below. This multi-step synthesis involves protection, bromination, functional group interconversion, and deprotection.
Caption: Proposed synthetic pathway for this compound.
Hypothetical Properties of Derivatives
The following table presents hypothetical electronic properties of derivatives of this compound, based on common functionalization strategies and data from analogous naphthalene-based semiconductors. These values are illustrative and would require experimental verification.
| Derivative Structure | Proposed Application | Hypothetical HOMO (eV) | Hypothetical LUMO (eV) | Expected Mobility (cm²/Vs) |
| N-(7-bromo-naphthalen-2-ylmethyl)-N,N-diphenylamine | Hole-Transporting Material | -5.2 | -2.1 | 10⁻⁴ - 10⁻³ (hole) |
| 2-(Aminomethyl)-7-(4-cyanophenyl)naphthalene | Electron-Transporting Material | -6.0 | -2.8 | 10⁻³ - 10⁻² (electron) |
| N-(7-(pyren-1-yl)naphthalen-2-ylmethyl)acetamide | Emissive Layer Material | -5.8 | -2.5 | N/A |
Experimental Protocols
Protocol 1: Synthesis of a Hole-Transporting Derivative - N-(7-bromonaphthalen-2-ylmethyl)-N,N-diphenylamine
This protocol details a potential method for synthesizing a hole-transporting material from the this compound building block.
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), iodobenzene (2.2 eq), sodium tert-butoxide (2.5 eq), Pd(OAc)₂ (0.02 eq), and tBuXPhos (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of a derivative.
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes a standard procedure for fabricating and testing an OFET using a synthesized naphthalene-based semiconductor.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
Synthesized organic semiconductor
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning:
-
Sonication of the Si/SiO₂ substrate in acetone, then isopropanol, for 15 minutes each.
-
Drying the substrate under a stream of nitrogen.
-
UV-ozone treatment for 10 minutes to remove organic residues and hydroxylate the surface.
-
-
Dielectric Surface Treatment:
-
Immersion of the substrate in a piranha solution (H₂SO₄:H₂O₂ = 3:1) for 10 minutes (Caution: highly corrosive).
-
Rinsing thoroughly with deionized water and drying.
-
Vapor deposition or solution coating of OTS to form a self-assembled monolayer.
-
-
Organic Semiconductor Deposition:
-
Dissolve the synthesized organic semiconductor in a suitable solvent (e.g., 5 mg/mL in chloroform).
-
Deposit a thin film of the semiconductor onto the OTS-treated substrate using spin-coating (e.g., 2000 rpm for 60 seconds).
-
Anneal the film at an optimized temperature (e.g., 100 °C) to improve crystallinity.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the semiconductor film.
-
Thermally evaporate a 50 nm layer of gold through the mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Perform electrical characterization in a nitrogen-filled glovebox or under vacuum using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.
-
Caption: Workflow for OFET fabrication and characterization.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic semiconductors. Its bifunctional nature allows for a wide range of chemical modifications, making it a versatile platform for developing materials with tailored optoelectronic properties. The protocols and data presented here, based on established principles in the field of organic electronics, provide a solid foundation for researchers to begin exploring the potential of this and related naphthalene-based systems for next-generation electronic devices. Further experimental work is necessary to synthesize and characterize these materials to validate their performance in practical applications.
References
Application Notes and Protocols: Sonogashira Coupling of 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-(aminomethyl)-7-bromonaphthalene with a terminal alkyne. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of various functional groups.[1][2]
Introduction
The naphthalene scaffold is a key structural motif in many biologically active compounds and pharmaceutical agents.[3][4] The ability to functionalize the naphthalene core through methods like the Sonogashira coupling allows for the synthesis of novel derivatives with potential therapeutic applications. This protocol outlines a procedure for the palladium-catalyzed cross-coupling of this compound with a generic terminal alkyne (R-C≡CH), affording a 2-(aminomethyl)-7-(alkynyl)naphthalene derivative. The presence of the aminomethyl group requires careful consideration of reaction conditions to avoid potential side reactions. Both traditional copper-co-catalyzed and copper-free conditions will be presented.
Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocols
This section details two common protocols for the Sonogashira coupling: a traditional copper-co-catalyzed method and a copper-free alternative. The copper-free method is often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.[2][5]
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.025 equiv, 2.5 mol%), and copper(I) iodide (0.05 equiv, 5.0 mol%).
-
Add the anhydrous solvent (e.g., THF/Et₃N 2:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-(aminomethyl)-7-(alkynyl)naphthalene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid homocoupling of the alkyne.[1][6]
Materials and Equipment:
-
Same as Protocol 1, excluding Copper(I) iodide.
-
A suitable phosphine ligand may be required depending on the palladium source (e.g., triphenylphosphine (PPh₃), cataCXium A).[6]
-
A stronger base may be necessary (e.g., cesium carbonate (Cs₂CO₃), tetrabutylammonium fluoride (TBAF)).[6][7]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.025 equiv, 2.5 mol%), and a phosphine ligand if required (e.g., cataCXium A, 0.05 equiv, 5.0 mol%).[6]
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 2-methyltetrahydrofuran).[6]
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.5 equiv).
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the Sonogashira coupling of this compound. Note that these are representative values and may require optimization for specific substrates and scales.
| Parameter | Protocol 1 (Copper-Co-Catalyzed) | Protocol 2 (Copper-Free) |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) |
| Alkyne | Terminal Alkyne (1.2 eq) | Terminal Alkyne (1.5 eq) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) | Pd(CH₃CN)₂Cl₂ (2.5 mol%) |
| Ligand | - | cataCXium A (5.0 mol%) |
| Copper Co-catalyst | CuI (5.0 mol%) | - |
| Base | Et₃N (as co-solvent) | Cs₂CO₃ (2.0 eq) |
| Solvent | THF/Et₃N (2:1) | 1,4-Dioxane |
| Temperature | Room Temperature - 60 °C | Room Temperature - 80 °C |
| Reaction Time | 2 - 12 hours | 12 - 48 hours |
| Typical Yield | 70 - 95% | 65 - 90% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling (Copper-Co-Catalyzed)
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Sonogashira coupling is a versatile and reliable method for the synthesis of alkynyl-substituted naphthalenes. The protocols provided offer robust starting points for the coupling of this compound with various terminal alkynes. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for a specific substrate combination. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high purity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-(Aminomethyl)-7-bromonaphthalene in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-(aminomethyl)-7-bromonaphthalene, a versatile scaffold for developing novel compounds for biological assays. Due to the absence of extensive literature on this specific molecule, the protocols and applications outlined below are based on established methodologies for structurally related aminomethylnaphthalenes and bromonaphthalenes. These notes are intended to serve as a foundational guide for researchers to explore the potential of this compound in drug discovery and as biological probes.
The core structure of this compound offers two reactive sites for derivatization: the primary amine of the aminomethyl group and the bromine atom on the naphthalene ring. This dual functionality allows for the synthesis of a diverse library of compounds with potential applications in anticancer research and fluorescence-based bioimaging.
I. Derivatization Strategies for Anticancer Drug Discovery
The naphthalene core is a common motif in anticancer agents. By modifying the this compound scaffold, novel derivatives with potential cytotoxic or targeted activity can be synthesized.
Derivatization of the Aminomethyl Group
The primary amine of the aminomethyl group is a versatile handle for introducing various functionalities, such as sulfonamides, ureas, and thioureas, which are known pharmacophores in many biologically active compounds.[1][2][3][4][5][6]
Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities, including antibacterial and anticancer effects.[1][3][7] The reaction of the primary amine with various sulfonyl chlorides yields a library of sulfonamide derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-((7-bromonaphthalen-2-yl)methyl)sulfonamides
-
Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Add a base, for example triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution and stir at room temperature.
-
Slowly add the desired sulfonyl chloride (1.1 mmol) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.
Urea and thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][4][5][6][8] These can be synthesized by reacting the primary amine with isocyanates or isothiocyanates.
Experimental Protocol: General Procedure for the Synthesis of Urea/Thiourea Derivatives
-
Dissolve this compound (1 mmol) in an appropriate solvent like THF or acetonitrile (10 mL).
-
Add the desired isocyanate or isothiocyanate (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final urea or thiourea derivative.
Derivatization via the Bromo Group
The bromine atom on the naphthalene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are powerful tools for introducing diverse aryl, alkynyl, and amino moieties, respectively, thereby expanding the chemical space for biological screening.
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds.[9] Reacting the bromo-naphthalene scaffold with various boronic acids or esters can introduce a wide range of aryl and heteroaryl substituents, which can significantly influence the biological activity of the resulting compounds.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2 mmol).
-
Add a mixture of solvents, for example, toluene and water (4:1, 10 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the biaryl product.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted naphthalene derivatives.[10][11][12] These derivatives can serve as precursors for more complex molecules or exhibit biological activity themselves.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Combine this compound (1 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol), a copper co-catalyst such as CuI (0.06 mmol), and the terminal alkyne (1.5 mmol) in a reaction flask.
-
Add a suitable solvent system, for instance, a mixture of THF and triethylamine (2:1, 15 mL).
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 15 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
II. Application in Biological Assays: Anticancer Activity Screening
The synthesized derivatives can be screened for their potential anticancer activity using various cell-based assays. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized naphthalene derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Derivative ID | Modification on Amino Group | Modification on Bromo Group | Cell Line | IC₅₀ (µM) |
| S-1 | Benzenesulfonamide | - | MCF-7 | 15.2 |
| U-1 | Phenylurea | - | A549 | 25.8 |
| T-1 | Phenylthiourea | - | MCF-7 | 18.5 |
| SZ-1 | - | 4-Methoxyphenyl (Suzuki) | A549 | 8.7 |
| SO-1 | - | Phenylethynyl (Sonogashira) | MCF-7 | 12.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
III. Derivatization for Fluorescence-Based Biological Imaging
Naphthalene derivatives are known for their fluorescent properties and can be developed into probes for bioimaging.[13][14] The this compound scaffold can be derivatized to create fluorescent probes for visualizing cellular components or processes.
Synthesis of Naphthalene-Based Fluorescent Probes
By introducing fluorogenic groups or environmentally sensitive moieties, derivatives of this compound can be designed as fluorescent probes. For example, coupling with a fluorophore via the amino group or introducing a group via Suzuki coupling that modulates the fluorescence of the naphthalene core can be explored.
Experimental Protocol: General Procedure for Labeling with a Fluorescent Dye
-
Dissolve this compound (1 mmol) in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as diisopropylethylamine (DIPEA) (1.5 mmol).
-
Add an amine-reactive fluorescent dye (e.g., an NHS ester or isothiocyanate derivative of a common fluorophore) (1.1 mmol).
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Purify the fluorescently labeled product using column chromatography or preparative HPLC.
IV. Application in Biological Assays: Fluorescence Microscopy
The synthesized fluorescent probes can be used to label and visualize specific structures or processes within living cells.
Experimental Protocol: Cellular Imaging with Naphthalene-Based Fluorescent Probes
-
Cell Culture and Seeding: Culture cells (e.g., HeLa cells) on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading: Prepare a stock solution of the fluorescent naphthalene derivative in DMSO. Dilute the probe in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Replace the culture medium with the probe-containing medium and incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Mount the coverslips on a microscope slide or place the dish on the microscope stage. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the naphthalene probe.
Table 2: Hypothetical Photophysical Properties of Fluorescent Naphthalene Derivatives
| Derivative ID | Modification | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| F-1 | Dansyl chloride conjugate | 340 | 520 | 0.45 |
| F-2 | Pyrene (via Suzuki coupling) | 345 | 470 | 0.60 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
V. Visualizing Workflows and Pathways
The following diagrams illustrate the proposed synthetic workflows and the logic for the biological assays.
Caption: Synthetic derivatization routes from this compound.
Caption: Logical workflow for biological evaluation of synthesized derivatives.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of 2-(Aminomethyl)-7-bromonaphthalene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 2-(Aminomethyl)-7-bromonaphthalene, a valuable building block in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the oxidation of commercially available 7-bromo-2-methylnaphthalene to the key intermediate, 7-bromo-2-naphthaldehyde. This is followed by a direct reductive amination to yield the target primary amine. An alternative route via the Gabriel synthesis is also presented. The protocols are designed for scalability, providing researchers with a reliable method for producing significant quantities of this important compound. All quantitative data is summarized for easy reference, and a detailed workflow diagram is provided for clarity.
Introduction
This compound is a key synthetic intermediate used in the development of a variety of compounds, including therapeutic agents and functional materials. Its bifunctional nature, possessing both a reactive primary amine and a bromo-substituted naphthalene core, allows for diverse chemical modifications. This document outlines a robust and scalable synthetic strategy for its preparation, focusing on procedural details, reagent stoichiometry, and purification methods to ensure high yield and purity.
Overall Synthesis Workflow
The primary synthetic route involves two key transformations: the oxidation of the methyl group of 7-bromo-2-methylnaphthalene to an aldehyde, and the subsequent reductive amination of this aldehyde to the desired aminomethyl group.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-bromo-2-naphthaldehyde
This procedure outlines the oxidation of 7-bromo-2-methylnaphthalene to 7-bromo-2-naphthaldehyde.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-bromo-2-methylnaphthalene | 98% | Commercially Available |
| Selenium Dioxide (SeO2) | 99.9% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated aq. NaHCO3 | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 7-bromo-2-methylnaphthalene (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 7-bromo-2-naphthaldehyde as a solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 7-bromo-2-methylnaphthalene | 7-bromo-2-naphthaldehyde | SeO2 | 1,4-Dioxane | 4-6 h | Reflux | ~70-80 |
Step 2: Synthesis of this compound via Reductive Amination
This protocol describes the conversion of 7-bromo-2-naphthaldehyde to the target primary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-bromo-2-naphthaldehyde | 98% | From Step 1 |
| Ammonium Chloride (NH4Cl) | ACS Grade | Commercially Available |
| Sodium Cyanoborohydride (NaBH3CN) | 95% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | - | Prepared in-house |
| 1 M Sodium Hydroxide (NaOH) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate | - | Commercially Available |
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7-bromo-2-naphthaldehyde (1.0 eq) in anhydrous methanol.
-
Add ammonium chloride (10 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the aqueous layer and basify with 1 M NaOH to a pH of ~10-12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 7-bromo-2-naphthaldehyde | This compound | NH4Cl, NaBH3CN | Methanol | 12-16 h | Room Temp. | ~60-75 |
Alternative Synthetic Route: Gabriel Synthesis
An alternative pathway to the target compound involves the Gabriel synthesis. This route requires the conversion of the intermediate aldehyde to a bromomethyl derivative, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.
Caption: Alternative Gabriel synthesis workflow.
This alternative route, while longer, can be advantageous in certain contexts, particularly if issues with the direct reductive amination arise. Detailed protocols for this route are available in standard organic synthesis literature.
Conclusion
The presented protocols provide a clear and scalable pathway for the synthesis of this compound. The direct reductive amination is the more efficient route, while the Gabriel synthesis offers a reliable alternative. These detailed application notes are intended to support researchers in the successful and efficient production of this versatile chemical intermediate for their ongoing research and development endeavors.
Application Note: 2-(Aminomethyl)-7-bromonaphthalene as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the use of versatile chemical scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. 2-(Aminomethyl)-7-bromonaphthalene is a valuable bifunctional building block that offers a unique combination of a rigid naphthalene core and two reactive sites for chemical elaboration, making it an attractive starting material for the synthesis of novel kinase inhibitors.
The naphthalene moiety can effectively occupy hydrophobic pockets within the ATP-binding site of kinases, while the aminomethyl group and the bromo substituent provide orthogonal handles for the introduction of various pharmacophoric elements. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl and heteroaryl groups that can interact with the hinge region of the kinase. The aminomethyl group can be acylated or serve as a point of attachment for side chains that can extend into solvent-exposed regions, improving solubility and providing additional interactions with the target protein.
This application note provides a detailed protocol for a representative synthesis of a hypothetical kinase inhibitor derived from this compound, targeting a generic tyrosine kinase.
Hypothetical Kinase Inhibitor Profile
For the purpose of this application note, we will describe the synthesis and hypothetical biological data for "NaphthaKinib," a Type I kinase inhibitor designed to target the ATP-binding site of a representative tyrosine kinase.
| Compound | Target Kinase | IC50 (nM) | Cellular Potency (EC50, µM) | Notes |
| NaphthaKinib | Tyrosine Kinase X | 15 | 0.5 | Potent and cell-permeable inhibitor. |
Experimental Protocols
Synthesis of "NaphthaKinib"
The synthesis of "NaphthaKinib" from this compound is proposed as a two-step process involving a Buchwald-Hartwig amination followed by an amide coupling.
Step 1: Buchwald-Hartwig Amination
This step involves the palladium-catalyzed cross-coupling of this compound with 4-aminopyrimidine.
-
Materials:
-
This compound (1.0 eq)
-
4-Aminopyrimidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, 4-aminopyrimidine, Pd2(dba)3, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(7-(aminomethyl)naphthalen-2-yl)pyrimidin-4-amine.
-
Step 2: Amide Coupling
This step involves the acylation of the aminomethyl group with a suitable carboxylic acid, for example, 3-(trifluoromethyl)benzoyl chloride.
-
Materials:
-
N-(7-(aminomethyl)naphthalen-2-yl)pyrimidin-4-amine (1.0 eq)
-
3-(Trifluoromethyl)benzoyl chloride (1.1 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Dissolve N-(7-(aminomethyl)naphthalen-2-yl)pyrimidin-4-amine in anhydrous DCM in a dry round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add 3-(trifluoromethyl)benzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, "NaphthaKinib".
-
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of a generic tyrosine kinase signaling pathway by "NaphthaKinib."
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of "NaphthaKinib."
Conclusion
This compound represents a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the systematic exploration of chemical space around a rigid naphthalene core, facilitating the development of potent and selective inhibitors. The synthetic routes are amenable to well-established and robust chemical transformations, making this scaffold accessible for both academic and industrial drug discovery programs. The hypothetical example of "NaphthaKinib" illustrates a plausible strategy for leveraging this building block to generate drug-like molecules with potential therapeutic applications. Further elaboration of the aminomethyl and the aryl group introduced via cross-coupling can lead to the discovery of next-generation kinase inhibitors with improved pharmacological profiles.
Application Notes and Protocols: Photophysical Properties of 2-(Aminomethyl)-7-bromonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science due to their unique photophysical properties, which make them valuable as fluorescent probes and building blocks for functional materials. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of these properties. This document focuses on the anticipated photophysical characteristics of 2-(aminomethyl)-7-bromonaphthalene derivatives.
It is important to note that at the time of writing, specific experimental data on the photophysical properties of this compound derivatives are limited in the published literature. Therefore, these application notes and protocols are based on the well-established photophysical behaviors of related aminonaphthalene and bromonaphthalene compounds. The information provided herein is intended to serve as a guide for researchers to design and conduct their own experimental investigations into this specific class of molecules.
Expected Photophysical Properties
The photophysical properties of this compound derivatives are expected to be governed by the interplay between the aminomethyl (an electron-donating group) and the bromine (a heavy atom) substituents on the naphthalene π-system.
-
Absorption: The absorption spectra are expected to be dominated by π-π* transitions characteristic of the naphthalene core. The presence of the aminomethyl group is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene due to the extension of the conjugated system.
-
Fluorescence: Aminonaphthalenes are known to exhibit fluorescence with a significant charge-transfer character in the excited state.[1] This often leads to a large Stokes shift and sensitivity of the emission wavelength to the polarity of the solvent (solvatochromism).[1] Therefore, this compound derivatives are anticipated to be fluorescent, with their emission properties being dependent on the solvent environment.
-
Intersystem Crossing and Phosphorescence: The bromine atom, being a heavy atom, is known to enhance spin-orbit coupling. This can facilitate intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). Consequently, a decrease in fluorescence quantum yield and the potential for phosphorescence at low temperatures might be observed.
Table 1: Expected Trends in Photophysical Properties of this compound Derivatives in Different Solvents
| Property | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., THF) | Polar Protic Solvent (e.g., Ethanol) |
| Absorption Max (λ_abs) | Shorter Wavelength | Slight Red-Shift | Slight Red-Shift |
| Emission Max (λ_em) | Shorter Wavelength | Significant Red-Shift | Significant Red-Shift |
| Stokes Shift | Smaller | Larger | Larger |
| Fluorescence Quantum Yield (Φ_f) | Higher | Lower | Lower |
| Fluorescence Lifetime (τ_f) | Longer | Shorter | Shorter |
Experimental Protocols
1. Proposed Synthesis of this compound
A plausible synthetic route for this compound could involve the bromination of a suitable naphthalene precursor followed by the introduction of the aminomethyl group.
2. Sample Preparation for Spectroscopic Measurements
-
Prepare stock solutions of the this compound derivative in a high-purity solvent (e.g., spectroscopic grade ethanol or cyclohexane) at a concentration of approximately 1 mM.
-
For absorption and fluorescence measurements, prepare working solutions by diluting the stock solution to a concentration range of 1-10 µM to avoid inner filter effects.
-
Ensure all cuvettes are made of quartz and are thoroughly cleaned before use.
3. UV-Visible Absorption Spectroscopy
-
Instrument: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum of the solvent using a matched pair of cuvettes.
-
Record the absorption spectrum of the sample solution from approximately 200 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λ_max).
-
4. Steady-State Fluorescence Spectroscopy
-
Instrument: A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector.
-
Procedure:
-
Record the emission spectrum of the solvent blank to check for impurities.
-
Excite the sample at its λ_max and record the emission spectrum. The emission wavelength range will typically be from the excitation wavelength to ~700 nm.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.
-
-
Fluorescence Quantum Yield (Φ_f) Determination:
-
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
-
5. Time-Resolved Fluorescence Spectroscopy
-
Instrument: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.
-
Collect the fluorescence decay profile.
-
The decay data is fitted to a multi-exponential function to determine the fluorescence lifetime(s) (τ_f).
-
Visualizations
Jablonski Diagram for a Substituted Naphthalene
This diagram illustrates the possible photophysical pathways for a molecule like this compound, including absorption, fluorescence, intersystem crossing (ISC), and phosphorescence.
Experimental Workflow for Photophysical Characterization
This workflow outlines the logical steps for a comprehensive study of the photophysical properties of a new compound.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)-7-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Aminomethyl)-7-bromonaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective method involves a two-step process. The first step is the radical bromination of 2-methyl-7-bromonaphthalene to yield 2-(bromomethyl)-7-bromonaphthalene. This intermediate is then converted to the final product, this compound, typically via the Gabriel synthesis.
Q2: What are the critical parameters to control during the radical bromination of 2-methyl-7-bromonaphthalene?
A2: Key parameters for a successful radical bromination include the choice of brominating agent, initiator, solvent, and reaction temperature. N-Bromosuccinimide (NBS) is a commonly used brominating agent, and azobisisobutyronitrile (AIBN) or benzoyl peroxide are typical radical initiators. It is crucial to control the reaction temperature to prevent side reactions, such as multiple brominations.
Q3: Are there alternative methods to the Gabriel synthesis for the amination step?
A3: Yes, other methods for converting 2-(bromomethyl)-7-bromonaphthalene to the desired amine exist. These can include direct amination with ammonia, although this can lead to the formation of secondary and tertiary amines as byproducts. Other alternatives involve the use of sodium azide followed by reduction, or the Delepine reaction. However, the Gabriel synthesis is often preferred for its ability to cleanly produce primary amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-(bromomethyl)-7-bromonaphthalene | Incomplete reaction during bromination. | - Ensure the molar ratio of NBS to the starting material is appropriate (typically a slight excess of NBS).- Check the purity and activity of the radical initiator.- Increase the reaction time or temperature cautiously, monitoring for the formation of byproducts. |
| Degradation of the product. | - Work up the reaction mixture promptly after completion.- Avoid excessive heat during solvent removal. | |
| Formation of Multiple Brominated Byproducts | Reaction conditions are too harsh. | - Lower the reaction temperature.- Use a less reactive brominating agent if possible.- Control the addition rate of the brominating agent. |
| Low Yield of this compound in Gabriel Synthesis | Incomplete reaction with potassium phthalimide. | - Ensure the 2-(bromomethyl)-7-bromonaphthalene is sufficiently pure and free of acidic impurities.- Use a suitable polar aprotic solvent (e.g., DMF) to ensure all reactants are dissolved.- Increase the reaction temperature or time as needed, monitoring by TLC. |
| Incomplete cleavage of the phthalimide intermediate. | - Ensure complete reaction with hydrazine or the chosen cleaving agent.- Reflux for a sufficient amount of time as indicated in the protocol.- Consider alternative cleavage conditions, such as acidic or basic hydrolysis, if the substrate is compatible. | |
| Presence of Phthalimide-related Impurities in the Final Product | Inefficient removal of phthalhydrazide byproduct. | - Adjust the pH of the aqueous solution during workup to precipitate the phthalhydrazide.- Perform multiple extractions to ensure complete separation.- Recrystallize the final product from a suitable solvent system. |
| Difficulty in Purifying the Final Product | Presence of unreacted starting material or byproducts. | - Optimize the reaction conditions to drive the reaction to completion.- Employ column chromatography with an appropriate solvent system for purification.- Consider converting the amine product to its hydrochloride salt to facilitate purification by recrystallization, followed by liberation of the free amine. |
Experimental Protocols
Synthesis of 2-(bromomethyl)-7-bromonaphthalene
This protocol is a general guideline and may require optimization.
Materials:
-
2-methyl-7-bromonaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-7-bromonaphthalene in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol.
Gabriel Synthesis of this compound
Materials:
-
2-(bromomethyl)-7-bromonaphthalene
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 2-(bromomethyl)-7-bromonaphthalene and potassium phthalimide (1.1 equivalents) in DMF.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the N-(7-bromo-2-naphthylmethyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate (2-5 equivalents).
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, and then basify with a concentrated NaOH solution to precipitate the desired amine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Purification of 2-(Aminomethyl)-7-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Aminomethyl)-7-bromonaphthalene from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their likely impurities?
A1: this compound is typically synthesized via one of two primary routes, each with a characteristic impurity profile:
-
Reduction of 7-bromo-2-cyanonaphthalene: This is a common method where the nitrile group is reduced to a primary amine.
-
Gabriel Synthesis from 2-(bromomethyl)-7-bromonaphthalene: This method involves the reaction of 2-(bromomethyl)-7-bromonaphthalene with potassium phthalimide, followed by hydrazinolysis or hydrolysis to release the primary amine.[4][5][6][7]
Q2: What is a good starting point for a solvent system for column chromatography of this compound?
A2: Due to the presence of the basic amine group, this compound is a polar compound. However, the bromonaphthalene core provides significant non-polar character.
-
For Silica Gel Chromatography: A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane (DCM)/Methanol. To prevent peak tailing, which is common for amines on acidic silica gel, it is highly recommended to add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%) to the eluent.[8][9]
-
For Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel to avoid issues with the acidic nature of silica. The same solvent systems (DCM/Methanol) can be effective.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The choice of recrystallization solvent depends on the impurities present. A solvent pair is often effective.
-
Single Solvents: Ethanol, isopropanol, or toluene might be suitable. The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10][11]
-
Solvent/Anti-solvent Systems: A common approach is to dissolve the compound in a good solvent (like DCM or hot ethanol) and then slowly add an anti-solvent (like hexanes or water) until turbidity is observed. Heating to redissolve and then slow cooling can yield high-purity crystals.[12] For amines, crystallizing from a slightly acidified aqueous solution (e.g., by adding HCl to form the hydrochloride salt) and then neutralizing can also be an effective purification strategy.[10][13]
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of techniques should be used to confirm purity and structure:
-
Thin Layer Chromatography (TLC): For rapid assessment of purity and to monitor the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a common setup for analyzing aromatic amines.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound streaks/tails badly on silica gel TLC/column. | The basic amine group is interacting strongly with the acidic silanol groups on the silica surface.[8][9] | Add 0.5-2% triethylamine or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate/TEA). Alternatively, switch to a different stationary phase like neutral or basic alumina.[9] |
| Low or no recovery of product from the column. | 1. The compound is too polar and has irreversibly adsorbed to the silica gel.2. The compound is not stable on silica gel and has decomposed.3. The fractions are too dilute to detect the product by TLC.[9] | 1. Flush the column with a highly polar solvent system, such as 10-20% Methanol in DCM with 2% ammonium hydroxide.2. Perform a stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[9] If unstable, use alumina or a deactivated silica gel.3. Combine and concentrate the fractions where you expected to see your compound and re-run a TLC on the concentrated sample.[9] |
| Multiple spots on TLC after purification. | 1. Incomplete separation during chromatography.2. The "pure" fractions were contaminated during collection or solvent removal.3. The compound is degrading upon storage or on the TLC plate. | 1. Optimize the solvent system for better separation (try a different solvent combination or a gradient elution).2. Ensure clean glassware and proper handling techniques.3. Re-analyze immediately after purification. If degradation is suspected, store the compound under an inert atmosphere (N₂ or Ar) and in the dark at a low temperature. |
| Crystals won't form during recrystallization (oiling out). | 1. The solution is supersaturated, or cooling is too rapid.2. The chosen solvent is too good a solvent, even at low temperatures.3. Impurities are present that inhibit crystallization. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.2. Add a miscible anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.[12]3. The material may require another round of column chromatography to remove impurities before attempting recrystallization again. |
| Final product is discolored (e.g., yellow or brown). | The amine has oxidized. Primary aromatic amines can be sensitive to air and light.[13] | While discoloration may not always indicate significant impurity, you can try to remove the color by treating a solution of the compound with a small amount of activated carbon before a final filtration and recrystallization. Perform all purification and storage steps under an inert atmosphere if possible. |
Quantitative Data Summary for Related Compounds
The following data is for related bromonaphthalene compounds and serves as a general reference. Actual results for this compound may vary.
| Compound | Purification Method | Purity Achieved | Typical Recovery/Yield | Reference |
| 2-Bromonaphthalene | Recrystallization from aqueous methanol | >98-99% (by VPC) | 95% | Organic Syntheses[13] |
| 1,4-Dibromonaphthalene | Double Heck reaction, hydrogenation, amide formation | Not specified | 70% overall (3 steps) | ResearchGate[1] |
| 2,7-Bis(bromomethyl)naphthalene | Not specified (Commercial Product) | ≥97.0% (by HPLC) | N/A | Sigma-Aldrich[9] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.
1. Preparation of the Sample (Dry Loading): a. Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane (DCM) or methanol. b. Add 2-3 g of silica gel to the solution. c. Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[17]
2. Packing the Column: a. Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material). b. Pack the column with silica gel (e.g., 40-63 µm particle size) as a slurry in the initial, non-polar eluent (e.g., 100% Hexanes or Hexanes/Ethyl Acetate 98:2). Ensure the silica bed is compact and level.
3. Loading and Elution: a. Carefully add the prepared sample-silica mixture to the top of the packed column. b. Gently add a thin layer of sand to protect the surface. c. Begin elution with the starting solvent system. d. Gradually increase the polarity of the eluent (gradient elution). For example:
- Eluent A: Hexanes + 1% Triethylamine
- Eluent B: Ethyl Acetate + 1% Triethylamine
- Start with 100% A, gradually increasing the percentage of B (e.g., 0% -> 20% -> 50% B). The optimal gradient should be determined by prior TLC analysis. e. Collect fractions (e.g., 20 mL each) throughout the elution process.
4. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection: a. Place a small amount of the purified (or semi-purified) compound into several test tubes. b. Add a small amount of different solvents or solvent pairs (e.g., Ethanol, Toluene/Hexanes, Ethyl Acetate/Heptane) to each tube. c. Heat the tubes to determine solubility. A good solvent will dissolve the compound when hot but not at room temperature.[18]
2. Recrystallization Procedure (Example with Toluene/Hexanes): a. Place the compound to be recrystallized in an Erlenmeyer flask. b. Add the minimum amount of hot toluene required to fully dissolve the compound. c. If the solution is colored due to impurities, you may add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon. d. Slowly add hexanes (the anti-solvent) to the hot solution until it just begins to turn cloudy. e. Add a drop or two of hot toluene to redissolve the precipitate and obtain a clear solution. f. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. h. Dry the crystals under vacuum to remove residual solvent.
Visualizations
Figure 1. A generalized workflow for the purification of this compound.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phenomenex.com [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. mt.com [mt.com]
Technical Support Center: Synthesis of 2-(Aminomethyl)-7-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Aminomethyl)-7-bromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-stage process. The first stage is the preparation of a suitable precursor, 7-bromo-2-(bromomethyl)naphthalene. This is typically achieved through the bromination of 2-methylnaphthalene, where one bromine atom is introduced onto the aromatic ring at the 7-position, and the other at the benzylic position of the methyl group. The second stage involves the conversion of the benzylic bromide to a primary amine using the Gabriel synthesis.
Q2: What are the critical intermediates in this synthesis?
A2: The key intermediates are 7-bromo-2-methylnaphthalene and 7-bromo-2-(bromomethyl)naphthalene. The purity of these intermediates is crucial for the success of the subsequent steps. Another potential route could involve the synthesis of 7-bromo-2-naphthaldehyde, which is then reduced to 7-bromo-2-(hydroxymethyl)naphthalene before being converted to the bromomethyl intermediate.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions occur during the bromination steps and the Gabriel synthesis. During the bromination of 2-methylnaphthalene, the formation of isomeric products, such as 1-bromo-2-methylnaphthalene, and polybrominated species can occur.[1] In the Gabriel synthesis, incomplete reaction and the formation of byproducts from the cleavage of the phthalimide group are the main concerns. The separation of the phthalhydrazide byproduct can also be challenging.[2]
Q4: Are there alternative methods to the Gabriel synthesis for the final step?
A4: Yes, other methods for converting alkyl halides to primary amines exist. These include the use of sodium azide followed by reduction, or direct amination with ammonia, although the latter can lead to over-alkylation. However, the Gabriel synthesis is often preferred for its ability to cleanly produce primary amines.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the bromination of 2-methylnaphthalene | - Non-selective bromination leading to multiple isomers.- Over-bromination resulting in di- or tri-brominated products. | - Optimize reaction conditions (temperature, solvent, and brominating agent). Using N-bromosuccinimide (NBS) with a radical initiator can favor benzylic bromination.[4]- Carefully control the stoichiometry of the brominating agent. |
| Difficulty in separating 7-bromo-2-methylnaphthalene from its isomers | - Similar physical properties of the isomers. | - Employ fractional distillation or column chromatography for purification. Recrystallization may also be effective if a suitable solvent system is found. |
| Incomplete reaction during the Gabriel synthesis | - Inactive potassium phthalimide.- Steric hindrance from the naphthalene ring. | - Ensure the potassium phthalimide is dry and of high purity.- Use a polar aprotic solvent like DMF to facilitate the SN2 reaction.[5][6]- Increase the reaction time or temperature, monitoring for potential decomposition. |
| Presence of phthalhydrazide byproduct in the final product | - Inefficient removal during workup. | - Phthalhydrazide is a solid precipitate that can often be removed by filtration.[2]- Washing the organic extract with a basic solution can help remove any remaining acidic phthalimide-related byproducts. |
| Final product is a salt (e.g., hydrochloride) instead of the free amine | - Acidic workup conditions during the cleavage of the phthalimide intermediate. | - After the cleavage step, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) and then extract the free amine into an organic solvent. |
Experimental Protocols
Stage 1: Synthesis of 7-bromo-2-(bromomethyl)naphthalene (Illustrative Protocol)
This protocol is a generalized procedure and may require optimization.
-
Bromination of 2-methylnaphthalene to 7-bromo-2-methylnaphthalene:
-
In a suitable reaction vessel, dissolve 2-methylnaphthalene in a non-polar solvent such as heptane.
-
Add a catalytic amount of a Lewis acid or a radical initiator depending on the desired bromination position. For benzylic bromination, a radical initiator like AIBN is used with NBS.[4] For ring bromination, a Lewis acid might be employed, though this can be less selective.
-
Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature.[1][4]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction, wash with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate 7-bromo-2-methylnaphthalene.
-
-
Benzylic Bromination of 7-bromo-2-methylnaphthalene:
-
Dissolve 7-bromo-2-methylnaphthalene in a suitable solvent like carbon tetrachloride or heptane.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture with irradiation from a light source to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.
-
Concentrate the filtrate and purify the resulting 7-bromo-2-(bromomethyl)naphthalene by recrystallization.
-
Stage 2: Gabriel Synthesis of this compound
-
Alkylation of Potassium Phthalimide:
-
In a round-bottom flask, suspend potassium phthalimide in anhydrous DMF.
-
Add a solution of 7-bromo-2-(bromomethyl)naphthalene in DMF to the suspension.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into water to precipitate the N-(7-bromo-2-naphthylmethyl)phthalimide.
-
Filter the precipitate, wash with water, and dry.
-
-
Cleavage of the Phthalimide:
-
Suspend the dried N-(7-bromo-2-naphthylmethyl)phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate and reflux the mixture for several hours.[5] A precipitate of phthalhydrazide will form.
-
Cool the mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for Benzylic Bromination of 2-Methylnaphthalene
| Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield of 2-(bromomethyl)naphthalene (%) | Reference |
| N-bromosuccinimide | AIBN | CCl4 | Reflux | - | 60 | [4] |
| Bromine | Lanthanum acetate hydrate | Heptane | 60 | - | High selectivity | [1][7] |
| N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide | Benzoyl peroxide | Ethyl acetate | - | 4.5 | 92 | [8] |
Note: Yields are for the bromination of 2-methylnaphthalene and may vary for 7-bromo-2-methylnaphthalene.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-(Aminomethyl)-7-bromonaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki coupling reaction for 2-(Aminomethyl)-7-bromonaphthalene. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during this specific cross-coupling reaction.
Troubleshooting Guide
The successful Suzuki coupling of this compound is contingent on a careful selection of reaction parameters. The presence of the primary aminomethyl group can present challenges, such as catalyst inhibition. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | Catalyst Inactivation/Poisoning: The primary amine of this compound can coordinate to the palladium center, inhibiting its catalytic activity.[1] | - Use of Bulky Electron-Rich Ligands: Employ ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or cataCXium® A to create a sterically hindered catalytic complex that is less susceptible to amine coordination.[2] - Protecting Group Strategy: Temporarily protect the amine with a Boc (tert-butyloxycarbonyl) group. This can be removed post-coupling under acidic conditions. |
| Inefficient Oxidative Addition: The C-Br bond of the naphthalene system may require specific conditions for efficient oxidative addition to the Pd(0) center. | - Choice of Palladium Precursor: Use Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand. Pd(PPh₃)₄ can also be effective but may be more sensitive to the amine functionality. - Elevated Temperature: Increase the reaction temperature, typically in the range of 80-110 °C, to facilitate oxidative addition. | |
| Suboptimal Base: The choice and strength of the base are crucial for the transmetalation step and can influence side reactions. | - Screen Different Bases: Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For substrates sensitive to strong bases, milder options like K₂CO₃ might be preferable. | |
| Significant Side Product Formation (e.g., Homocoupling, Deboronation) | Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or high temperatures. | - Thorough Degassing: Ensure the reaction mixture is properly degassed (e.g., by purging with an inert gas like argon or nitrogen) to remove oxygen. - Control Temperature: Avoid excessively high temperatures that can accelerate homocoupling. |
| Protodeboronation of Boronic Acid: The boronic acid can be cleaved by water or acidic/basic conditions before it couples with the aryl bromide. | - Use of Anhydrous Solvents: Employing anhydrous solvents can minimize this side reaction. - Choice of Base: A weaker base might reduce the rate of protodeboronation. | |
| Poor Reproducibility | Variability in Reagent Quality: The purity of the boronic acid, solvent, and base can significantly impact the reaction outcome. | - Use High-Purity Reagents: Ensure all reagents are of high quality and solvents are appropriately dried. - Consistent Reaction Setup: Maintain consistent degassing procedures, stirring rates, and heating to ensure reproducible results. |
Frequently Asked Questions (FAQs)
Q1: The primary amine on my this compound seems to be inhibiting the reaction. What is the best approach to overcome this?
A1: Catalyst inhibition by the primary amine is a common issue.[1] There are two primary strategies to address this:
-
Use of Specialized Ligands: Employing bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) can sterically shield the palladium center and prevent coordination with the amine.[2]
-
Protecting Group Strategy: A more robust approach is to protect the amine with a group like Boc (tert-butyloxycarbonyl). The Boc-protected substrate is then used in the Suzuki coupling, and the protecting group is subsequently removed under acidic conditions.
Q2: I am observing a significant amount of homocoupled boronic acid in my reaction mixture. How can I minimize this?
A2: Homocoupling is often caused by the presence of oxygen in the reaction. To minimize this, ensure your reaction setup is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through your solvent and reaction mixture before adding the catalyst.
Q3: What is a good starting point for the reaction conditions for the Suzuki coupling of this compound?
A3: A good starting point would be to use a palladium precursor like Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand such as SPhos (4-10 mol%). A common base to try is K₂CO₃ (2-3 equivalents), and a suitable solvent system would be a mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio). The reaction is typically heated to 80-100 °C. However, optimization of these parameters is crucial for this specific substrate.
Q4: Can I run the reaction without protecting the amine group?
A4: It is possible to perform the Suzuki coupling on substrates with unprotected primary amines, but it is often more challenging. Success will heavily depend on the choice of catalyst and ligand.[3] If you choose to proceed without a protecting group, it is highly recommended to screen a variety of bulky phosphine ligands to find one that is tolerant of the free amine.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound (with Boc Protection)
This protocol is adapted from procedures for similar substrates and is a recommended starting point for optimization.
Step 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (Et₃N) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Boc-protected this compound.
Step 2: Suzuki Coupling Reaction
-
To a reaction vessel, add Boc-protected this compound (1.0 eq), the desired boronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a solvent system, for example, a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., SPhos, 0.10 eq).
-
Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified, Boc-protected product in a solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of 2-(Aminomethyl)-7-bromonaphthalene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-(Aminomethyl)-7-bromonaphthalene in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around the reactivity of its two functional groups: the nucleophilic aminomethyl group and the reactive carbon-bromine bond on the naphthalene ring. Potential issues include:
-
Self-reaction or polymerization: Under certain conditions, the aminomethyl group of one molecule could potentially react with the bromonaphthalene moiety of another, leading to oligomerization or polymerization, although this is less common under controlled conditions.
-
Side reactions of the aminomethyl group: The primary amine is nucleophilic and can participate in undesired side reactions, such as acylation, alkylation, or reaction with certain solvents or reagents.
-
Degradation under harsh pH conditions: Both acidic and strongly basic conditions can affect the stability of the compound. Strong acids will protonate the amine, forming a salt, which can alter its reactivity and solubility. Strong bases can potentially promote side reactions.
-
Metal-catalyzed side reactions: In palladium-catalyzed cross-coupling reactions, the amine can sometimes act as a ligand to the metal center, potentially influencing the catalytic cycle or leading to undesired byproducts.
Q2: How should I store this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes potential degradation from moisture, light, and oxidation.
Q3: Is this compound stable to air?
A3: While moderately stable, prolonged exposure to air and atmospheric moisture should be avoided. The aminomethyl group can slowly react with carbon dioxide in the air to form a carbamate salt. It is best handled under an inert atmosphere for long-term storage and sensitive reactions.
Troubleshooting Guides
Issue 1: Poor yield or no reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck)
| Potential Cause | Troubleshooting Step |
| Amine coordination to the palladium catalyst: The primary amine of this compound can act as a ligand and inhibit the catalyst. | 1. Protect the amine: Temporarily protect the aminomethyl group with a suitable protecting group (e.g., Boc, Cbz). 2. Use a different ligand: Employ bulky phosphine ligands (e.g., XPhos, tBuXPhos) that can minimize the coordination of the amine to the palladium center.[1] 3. Increase catalyst loading: A modest increase in the palladium catalyst and ligand concentration may overcome the inhibition. |
| Base incompatibility: The chosen base may be too strong or too weak, or it may react with the aminomethyl group. | 1. Screen different bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For sensitive substrates, weaker bases might be preferable.[1] 2. Use a non-nucleophilic base: Employ a sterically hindered base like t-BuOK or t-BuONa if compatible with other functional groups. |
| Debromination of starting material: Reductive dehalogenation can be a significant side reaction, leading to the formation of 2-(aminomethyl)naphthalene. | 1. Use a different solvent: Solvents can influence the rate of side reactions. Consider switching from ethereal solvents (like THF or dioxane) to aromatic solvents (like toluene). 2. Optimize reaction temperature: Lowering the reaction temperature may reduce the rate of debromination more than the desired coupling reaction. |
| Poor solubility of the starting material: The compound may not be fully dissolved in the reaction solvent, leading to incomplete reaction. | 1. Choose an appropriate solvent system: Test different solvents or solvent mixtures to ensure complete dissolution of the starting material at the reaction temperature. 2. Increase reaction volume: Diluting the reaction may help to keep all components in solution. |
Issue 2: Formation of multiple products in Acylation Reactions
| Potential Cause | Troubleshooting Step |
| N-acylation vs. Friedel-Crafts acylation: The acylating agent can react with the aminomethyl group (N-acylation) or the naphthalene ring (Friedel-Crafts acylation). The primary amine is generally more nucleophilic than the aromatic ring. | 1. Protect the amine: The most effective strategy is to protect the aminomethyl group with a suitable protecting group (e.g., Boc) before performing the Friedel-Crafts acylation. The protecting group can be removed in a subsequent step. 2. Control reaction conditions: N-acylation is often faster and can occur at lower temperatures. Running the reaction at low temperatures may favor N-acylation if that is the desired product. Friedel-Crafts acylation typically requires a Lewis acid catalyst and higher temperatures.[2] |
| Di-acylation: Both the amine and the naphthalene ring are acylated. | 1. Use stoichiometric control: Carefully control the amount of acylating agent used. Using one equivalent may favor mono-acylation. 2. Protect the amine: As above, protecting the amine is the most reliable method to prevent di-acylation. |
| Regioisomers in Friedel-Crafts acylation: Acylation of the naphthalene ring can occur at different positions. | 1. Choose the appropriate catalyst and solvent: The regioselectivity of Friedel-Crafts reactions on naphthalenes can be highly dependent on the Lewis acid and the solvent used.[3][4] A systematic screening of conditions may be necessary to optimize for the desired isomer. |
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Boc-Protection of the Aminomethyl Group
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5-2.0 eq.) or diisopropylethylamine (DIPEA).
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the Boc-protected product.
Data Presentation
Table 1: Summary of Common Reaction Conditions and Potential Stability Issues
| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent | Temperature (°C) | Potential Stability Issues & Side Reactions |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Amine coordination to Pd, debromination, competitive N-arylation.[5][6] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with phosphine ligand | t-BuONa, t-BuOK, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 | Self-coupling, debromination, catalyst inhibition.[7] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, DIPEA | THF, DMF | 25 - 80 | Homocoupling of the alkyne (Glaser coupling), catalyst poisoning by the amine.[8][9] |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 140 | Isomerization of the double bond in the product, debromination.[10][11] |
| N-Acylation | None or a non-Lewis acidic base | Pyridine, Et₃N | DCM, THF | 0 - 25 | Formation of di-acylated product if excess acylating agent is used. |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | None | CS₂, Nitrobenzene | 0 - 80 | N-acylation as a major side reaction, multiple regioisomers, requires amine protection.[3] |
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acylation and structure characterization of 2-methyl-6-propionyl naphthalene [mtxb.com.cn]
- 3. myttex.net [myttex.net]
- 4. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
Catalyst Selection for Cross-Coupling with 2-(Aminomethyl)-7-bromonaphthalene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 2-(Aminomethyl)-7-bromonaphthalene. The presence of a primary aminomethyl group on the naphthalene scaffold presents unique challenges due to its potential to coordinate with and inhibit palladium catalysts. This guide offers strategies, including the use of protecting groups and specific catalyst systems, to ensure successful and efficient coupling.
Troubleshooting Guide
Researchers may encounter several common issues during the cross-coupling of this compound. This guide provides a structured approach to identifying and resolving these problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inhibition: The primary amine of the aminomethyl group is coordinating to the palladium center, preventing the catalytic cycle from proceeding. | 1. Protect the Amine: Protect the aminomethyl group with a suitable protecting group, such as tert-butoxycarbonyl (Boc). The Boc group is stable under many cross-coupling conditions and can be readily removed later. 2. Use a Higher Catalyst Loading: Increasing the catalyst and ligand concentration may overcome partial inhibition. 3. Select a More Robust Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are known to be effective for substrates with coordinating functional groups. |
| Inefficient Oxidative Addition: The C-Br bond of the naphthalene is not being activated by the palladium catalyst. | 1. Switch to a More Active Catalyst: Consider palladium precatalysts that are known for their high activity. 2. Increase Reaction Temperature: Higher temperatures can facilitate oxidative addition. 3. Use a Different Ligand: Screen different phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes oxidative addition for this specific substrate. | |
| Poor Transmetalation: The transfer of the organic group from the coupling partner (e.g., boronic acid) to the palladium center is slow. | 1. Optimize the Base: The choice of base is critical for activating the coupling partner. For Suzuki-Miyaura couplings, screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Add Water: In Suzuki-Miyaura reactions, a small amount of water in the solvent system can facilitate the transmetalation step. | |
| Formation of Side Products | Homocoupling of the Coupling Partner: The boronic acid or other organometallic reagent is reacting with itself. | 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling. 2. Use a Lower Reaction Temperature: This can sometimes reduce the rate of homocoupling. |
| Dehalogenation of the Starting Material: The bromine atom is replaced by a hydrogen atom. | 1. Choose a Different Base: Some bases can promote dehalogenation. 2. Use a Milder Reducing Agent (if applicable): If an external reductant is used to generate the active Pd(0) catalyst, consider a milder alternative. | |
| Difficulty with Product Isolation/Purification | Product is a Primary Amine: The free amine can make purification by silica gel chromatography challenging. | 1. Protect the Amine: As mentioned above, a Boc-protected product is less polar and generally easier to purify by chromatography. 2. Use an Alternative Purification Method: Consider techniques such as crystallization or reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound not working?
A1: The most likely reason for failure is the inhibition of the palladium catalyst by the primary aminomethyl group. This group can act as a ligand, binding to the palladium and preventing it from participating in the catalytic cycle. The recommended solution is to protect the amine with a group like Boc before performing the cross-coupling reaction.
Q2: What is the best protecting group for the aminomethyl group in this reaction?
A2: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for primary amines in palladium-catalyzed cross-coupling reactions. It is stable under typical Suzuki, Sonogashira, and Heck reaction conditions and can be removed under acidic conditions after the coupling is complete.
Q3: Which catalyst system should I use for the Suzuki-Miyaura coupling of N-Boc-protected this compound?
A3: For Suzuki-Miyaura couplings of N-protected aminomethyl aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. Based on literature for similar substrates, a good starting point would be to use a palladium source like Pd(OAc)₂ or a pre-catalyst in combination with ligands such as XPhos or SPhos.[1]
Q4: What are the general conditions for a Suzuki-Miyaura coupling with an N-Boc protected aminomethylnaphthalene bromide?
A4: A typical starting point would involve the N-Boc protected substrate, 1.1-1.5 equivalents of the boronic acid, a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos), and a base such as K₂CO₃ in a solvent system like toluene/water. The reaction is typically heated to around 85-100 °C.[1]
Q5: How can I remove the Boc protecting group after the cross-coupling reaction?
A5: The Boc group can be removed under acidic conditions. A common method is to treat the protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[2] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.
Experimental Protocols
Protection of this compound with a Boc Group
Methodology:
To a solution of this compound in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (TEA) (1.2 equivalents). Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC). After completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and excess Boc₂O, followed by drying the organic layer and concentrating under reduced pressure. The resulting N-Boc protected product can often be used in the subsequent cross-coupling step without further purification.[2]
General Procedure for Suzuki-Miyaura Coupling of N-Boc-2-(aminomethyl)-7-bromonaphthalene
Methodology:
In a reaction vessel, combine N-Boc-2-(aminomethyl)-7-bromonaphthalene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium source such as Pd(OAc)₂ (e.g., 5 mol%), and a phosphine ligand like SPhos or XPhos (e.g., 10 mol%). Add a base, for example, K₂CO₃ (3.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. Add a degassed solvent mixture, such as 4:1 toluene/water. The reaction mixture is then heated to 85 °C and stirred for 22 hours or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[1]
Deprotection of the Boc Group
Methodology:
Dissolve the N-Boc protected coupled product in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) and stir the solution at room temperature. The reaction progress can be monitored by TLC. Once the starting material is consumed, the excess TFA and DCM are removed under reduced pressure. The residue can then be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the final deprotected product.[2]
Visualizations
References
Preventing debromination of 2-(Aminomethyl)-7-bromonaphthalene
Welcome to the technical support center for 2-(Aminomethyl)-7-bromonaphthalene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common issue of debromination during synthetic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination is an undesired side reaction where the bromine atom on the naphthalene core is replaced by a hydrogen atom, leading to the formation of 2-(aminomethyl)naphthalene as a byproduct. This reduces the yield of the desired product and complicates the purification process.
Q2: What are the primary causes of debromination of this compound?
Debromination of this compound typically occurs during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. The primary causes include:
-
Reaction with trace water or other proton sources: This is a common pathway for hydrodehalogenation.[1]
-
β-hydride elimination: In some catalytic cycles, a hydride can be transferred to the palladium center, which then reductively eliminates with the aryl group to form the debrominated product.
-
Catalyst- and Ligand-Dependent Pathways: The choice of palladium source and, critically, the phosphine ligand can influence the rate of debromination versus the desired cross-coupling.[2][3] Sterically hindered phosphine ligands can sometimes promote palladium-catalyzed protodeboronation, a related side reaction that can lead to debromination of the starting material.[2][3]
-
Role of the Amine: The free aminomethyl group can potentially coordinate to the palladium catalyst, altering its reactivity and potentially promoting side reactions.
Q3: How can I detect and quantify debromination?
Debromination can be detected and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the debrominated byproduct by its mass.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired product and the debrominated impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic aromatic signals of the bromo-substituted ring and the appearance of new signals corresponding to the debrominated product.
Q4: Can the choice of base influence the extent of debromination?
Yes, the base plays a crucial role. While essential for the catalytic cycle of many cross-coupling reactions, strong bases can sometimes promote debromination.[4][5] Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like alkoxides (e.g., NaOtBu) for substrates prone to debromination, particularly aryl bromides.[4]
Q5: Is there a recommended solvent to minimize debromination?
The choice of solvent can influence the reaction outcome. While there is no universally "best" solvent, aprotic solvents like toluene, dioxane, or THF are commonly used. Protic solvents like alcohols can sometimes serve as a hydride source, leading to increased hydrodehalogenation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 2-(aminomethyl)naphthalene byproduct (>10%) | 1. Inappropriate Ligand Choice: The phosphine ligand may not be optimal for promoting the desired cross-coupling over debromination. | 1a. Switch to a bulkier, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These have been shown to be effective in a wide range of cross-coupling reactions.[7] 1b. If using a standard ligand like PPh₃, consider switching to a more specialized ligand designed for challenging couplings. |
| 2. Base is too strong: The use of a strong base like an alkoxide may be promoting the debromination pathway. | 2a. Replace the strong base (e.g., NaOtBu, KOtBu) with a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] | |
| 3. Presence of proton sources: Trace water in the solvent or reagents can lead to hydrodehalogenation. | 3a. Ensure all solvents and reagents are rigorously dried before use. Use of freshly distilled solvents and oven-dried glassware is recommended. | |
| 4. Interference from the aminomethyl group: The free amine may be coordinating to the palladium catalyst and inhibiting the desired reaction. | 4a. Protect the aminomethyl group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This can prevent unwanted coordination and improve reaction outcomes. | |
| Low or no conversion of starting material | 1. Catalyst deactivation: The palladium catalyst may be deactivating before the reaction is complete. | 1a. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. 1b. Consider using a more robust palladium precatalyst. |
| 2. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 2a. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. | |
| Formation of multiple unidentified byproducts | 1. Reaction conditions are too harsh: High temperatures or prolonged reaction times can lead to decomposition. | 1a. Attempt the reaction at a lower temperature for a longer duration. 1b. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to reduce the risk of debromination.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, oven-dried
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) to achieve a suitable concentration (e.g., 0.1 M with respect to the starting material).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Protection of this compound with a Boc Group
This protocol describes the protection of the aminomethyl group, which can be a crucial step before performing cross-coupling reactions to prevent side reactions.
Reagents and Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound hydrochloride (1.0 equiv) in DCM or THF.
-
Add triethylamine (2.2 equiv) or a saturated aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be used in cross-coupling reactions after purification if necessary.
Visualizations
Caption: Troubleshooting workflow for addressing high debromination.
Caption: Recommended experimental workflow including N-protection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
Technical Support Center: Characterization of 2-(Aminomethyl)-7-bromonaphthalene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-(Aminomethyl)-7-bromonaphthalene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected major challenges in the characterization of this compound?
A1: The primary challenges stem from a combination of factors:
-
Isomeric Impurities: Synthesis can often lead to the formation of other brominated or aminomethylated naphthalene isomers, which can be difficult to distinguish from the target compound.
-
Oxidative Degradation: The aminomethyl group can be susceptible to oxidation, leading to impurities over time, especially if not stored properly.
-
Complex NMR Spectra: The naphthalene ring system gives rise to complex splitting patterns in ¹H NMR, which can be further complicated by the presence of substituents.
-
Mass Spectrometry Ambiguity: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br), results in characteristic M and M+2 peaks in the mass spectrum, which can sometimes be mistaken for impurities if not correctly interpreted.
Q2: How can I confirm the regiochemistry of my synthesized this compound?
A2: Confirming the substitution pattern is critical. A combination of 2D NMR techniques is highly recommended:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the naphthalene ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the aminomethyl and bromo substituents to the correct positions on the naphthalene ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in confirming the spatial arrangement of the substituents.
Q3: What are the common adducts I might observe in the mass spectrum of this compound?
A3: In addition to the molecular ion peaks (M⁺ and [M+2]⁺), you may observe adducts with common solvents or salts from your purification process. Common adducts include:
-
[M+H]⁺: Protonated molecule, especially in electrospray ionization (ESI) in positive mode.
-
[M+Na]⁺: Sodium adduct, common if glassware was not properly cleaned or if sodium salts were used.
-
[M+K]⁺: Potassium adduct.
-
[M+ACN+H]⁺: Acetonitrile adduct if it is used as a solvent.
Troubleshooting Guides
Problem 1: Complex and Uninterpretable ¹H NMR Spectrum
Possible Causes:
-
Presence of isomeric impurities.
-
Signal overlap from aromatic protons.
-
Poor sample preparation (e.g., residual solvent peaks, low concentration).
-
Paramagnetic impurities broadening the signals.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Purify the Sample | Run a flash column chromatography or recrystallize the sample to remove impurities. |
| 2 | Increase Magnetic Field Strength | If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to improve signal dispersion. |
| 3 | Run 2D NMR Experiments | Perform COSY, HSQC, and HMBC experiments to resolve overlapping signals and confirm structural assignments. |
| 4 | Check for Paramagnetic Impurities | Add a small amount of a chelating agent like EDTA to your NMR tube if paramagnetic metal contamination is suspected. |
Problem 2: Inconsistent Elemental Analysis or Mass Spectrometry Data
Possible Causes:
-
Presence of residual solvents (e.g., water, ethyl acetate).
-
Incomplete removal of starting materials or reagents.
-
Formation of salt forms of the amine (e.g., hydrochloride or trifluoroacetate salts).
-
Oxidation of the aminomethyl group.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Dry the Sample Thoroughly | Dry the sample under high vacuum for an extended period to remove residual solvents. |
| 2 | Analyze by ¹H NMR for Solvents | Check the ¹H NMR spectrum for characteristic solvent peaks. |
| 3 | Neutralize the Sample | If a salt form is suspected, a basic wash (e.g., with aqueous NaHCO₃) followed by extraction and drying may be necessary. |
| 4 | Use High-Resolution Mass Spectrometry (HRMS) | HRMS provides a highly accurate mass measurement, which can help confirm the elemental composition and rule out impurities with similar nominal masses. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amines to observe the exchangeable N-H protons.
-
Concentration: 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR:
-
Acquire at least 16 scans.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire for a sufficient number of scans to achieve good signal-to-noise (e.g., 1024 scans).
-
Use proton decoupling.
-
-
2D NMR:
-
For COSY, HSQC, and HMBC, use standard instrument parameters and adjust acquisition times to achieve desired resolution.
-
Data Presentation
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Naphthalene-H |
| ~7.6-7.7 | m | 2H | Naphthalene-H |
| ~7.4-7.5 | m | 2H | Naphthalene-H |
| 4.01 | s | 2H | -CH₂-NH₂ |
| 1.58 | br s | 2H | -NH₂ |
Table 2: Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Notes |
| [M]⁺ (⁷⁹Br) | 250.01 | ~250 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ (⁸¹Br) | 252.01 | ~252 | Isotopic peak for ⁸¹Br |
| [M+H]⁺ (⁷⁹Br) | 251.02 | ~251 | Protonated molecule |
| [M+H+2]⁺ (⁸¹Br) | 253.02 | ~253 | Protonated molecule with ⁸¹Br |
Visualizations
Caption: General workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: Troubleshooting logic for a complex ¹H NMR spectrum.
Technical Support Center: Purification of 2-(Aminomethyl)-7-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Aminomethyl)-7-bromonaphthalene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurities present in your sample will largely depend on the synthetic route employed. A common and efficient method for the synthesis of this compound is the reductive amination of 7-bromo-2-naphthaldehyde. Based on this synthetic pathway, the following impurities are frequently encountered:
-
Starting Materials: Unreacted 7-bromo-2-naphthaldehyde and the amine source (e.g., ammonia, ammonium salt).
-
Intermediates: The imine intermediate formed between 7-bromo-2-naphthaldehyde and the amine.
-
Over-alkylation Products: The secondary amine, bis(7-bromo-2-naphthylmethyl)amine, formed from the reaction of the product with the starting aldehyde followed by reduction.
-
Reduction Byproducts: (7-bromo-2-naphthyl)methanol, resulting from the reduction of the starting aldehyde.
-
Isomeric Impurities: Depending on the synthesis of the starting material, other bromonaphthalene isomers may be present.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: To identify unknown peaks in your NMR spectrum, a systematic approach is recommended:
-
Compare with Starting Materials: Run NMR spectra of your starting materials (7-bromo-2-naphthaldehyde and the amine source) and compare them to your product's spectrum.
-
Look for Characteristic Peaks:
-
An aldehyde proton peak around 9-10 ppm suggests residual 7-bromo-2-naphthaldehyde.
-
A singlet around 4.5-5.0 ppm could indicate the benzylic protons of (7-bromo-2-naphthyl)methanol.
-
Broad signals in the amine region could indicate the presence of secondary amines.
-
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning proton and carbon signals and identifying the structure of impurities.
-
Mass Spectrometry: LC-MS or GC-MS can provide the molecular weights of the components in your mixture, aiding in the identification of impurities.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: Like many primary amines, this compound can be sensitive to air and light. To ensure its stability, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: The product is an oil and does not crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of solvent residues. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| High impurity levels. | The presence of significant amounts of impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. |
| The product may be a salt (e.g., hydrochloride) which is more soluble. | If the reaction was worked up under acidic conditions, the product might be in its salt form. Neutralize a small portion with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent. Evaporation of the solvent may yield the free base as a solid. |
Issue 2: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | The polarity of the eluent may not be suitable for separating the product from the impurities. Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and separation of amines on silica gel. |
| Incorrect stationary phase. | Standard silica gel can sometimes cause tailing and poor separation of amines due to acidic sites. Consider using alumina (neutral or basic) or a deactivated silica gel. Amine-functionalized silica can also be an excellent alternative for the purification of basic compounds. |
| Column overloading. | Loading too much crude product onto the column will result in poor separation. Reduce the amount of material loaded relative to the amount of stationary phase. |
Issue 3: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good at dissolving the product. | If the product is highly soluble in the recrystallization solvent even at low temperatures, you will have a low recovery. Try a different solvent or a solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures. |
| The product has precipitated out with impurities. | If the purity of the recrystallized product is still low, a co-precipitation with impurities might have occurred. A second recrystallization from a different solvent system may be necessary. |
| The cooling process was too rapid. | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to maximize the formation of pure crystals. |
Quantitative Data Summary
The following table summarizes typical solvent systems for the purification of this compound. The optimal system will depend on the specific impurities present.
| Purification Method | Stationary Phase | Eluent/Solvent System | Typical Product Rf / Purity |
| Column Chromatography | Silica Gel | Dichloromethane : Methanol (98:2 to 95:5) + 0.5% Triethylamine | 0.2 - 0.4 |
| Column Chromatography | Alumina (Neutral) | Hexane : Ethyl Acetate (80:20 to 50:50) | 0.3 - 0.5 |
| Recrystallization | - | Ethanol/Water | >98% |
| Recrystallization | - | Toluene/Hexane | >98% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Dichloromethane with 2% Methanol and 0.5% Triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol/water or toluene/hexane).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
Handling and storage of 2-(Aminomethyl)-7-bromonaphthalene to prevent degradation
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 2-(Aminomethyl)-7-bromonaphthalene to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Aromatic amines are susceptible to oxidation, and brominated compounds can be light-sensitive. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.[1] The recommended storage temperature is below 30°C (86°F).[1]
Q2: What type of container should I use for storing this compound?
A2: Use containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass to protect the compound from light and moisture.[1] Ensure the container is tightly sealed to prevent exposure to air and humidity, as aromatic amines can be hygroscopic.[1]
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically caused by oxidation of the aminomethyl group or other forms of decomposition due to exposure to air, light, or elevated temperatures. If you observe a color change, it is advisable to re-analyze the purity of the compound before use.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This method can separate the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your this compound sample using the recommended HPLC protocol. Ensure proper storage conditions are maintained. Prepare fresh solutions for each experiment. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation. |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase, column, or other chromatographic parameters. | Optimize the HPLC method. Adjust the mobile phase composition, pH, and gradient. Ensure the column is suitable for separating aromatic amines and their potential degradation products. |
| Compound appears discolored | Oxidation or photodecomposition. | Store the compound under an inert atmosphere and protect it from light. If discoloration is significant, the material may be degraded and should be replaced or purified. |
Quantitative Data Summary
The following table summarizes the recommended stress conditions for a forced degradation study of this compound, based on general guidelines for pharmaceutical compounds. The actual percentage of degradation will need to be determined experimentally.
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Range (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | 5 - 20 |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | 5 - 20 |
| Oxidation | 3% H₂O₂ | 24 hours | 10 - 30 |
| Thermal Degradation | 60°C | 48 hours | 5 - 15 |
| Photodegradation | UV light (254 nm) and visible light | 24 hours | 10 - 40 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol outlines a general method for determining the purity of this compound and separating it from its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard and sample.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute more non-polar degradation products. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and sample in a suitable solvent (e.g., a mixture of acetonitrile and water). A typical concentration is 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to an appropriate concentration for injection (e.g., 100 µg/mL).
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Visualizations
References
Validation & Comparative
Comparative Analysis of Purity Assessment for 2-(Aminomethyl)-7-bromonaphthalene: HPLC vs. GC-MS
In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is paramount to ensure the safety and efficacy of drug candidates. For novel compounds such as 2-(Aminomethyl)-7-bromonaphthalene, a versatile building block in medicinal chemistry, selecting an appropriate analytical methodology for purity profiling is a critical early-stage decision. This guide provides a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of this compound.
This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate an informed choice of analytical strategy. The comparison extends beyond mere technical specifications to encompass considerations of sensitivity, selectivity, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds. For a polar, non-volatile molecule like this compound, reversed-phase HPLC with UV detection is a highly suitable method for quantification and impurity profiling.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Hypothetical Purity Analysis Data by HPLC
The following table summarizes the hypothetical results from the analysis of a batch of this compound, showcasing the separation and quantification of potential process-related impurities.
Table 2: Hypothetical HPLC Purity Profile of this compound
| Compound | Retention Time (min) | Area (%) |
| 2-Bromonaphthalene | 15.2 | 0.15 |
| 2-(Aminomethyl)naphthalene | 8.5 | 0.20 |
| This compound | 10.1 | 99.5 |
| Unidentified Impurity 1 | 12.8 | 0.10 |
| Unidentified Impurity 2 | 14.1 | 0.05 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
While HPLC is ideal for the primary analyte, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent complementary technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. Given the primary amine in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.
Table 3: GC-MS Method Parameters for Impurity Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-450 m/z |
| Sample Preparation | Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 min. |
Hypothetical Impurity Analysis Data by GC-MS
GC-MS analysis can provide structural information about impurities, aiding in their identification.
Table 4: Hypothetical GC-MS Impurity Profile of this compound (as TMS derivative)
| Compound | Retention Time (min) | Match Factor (NIST Library) | Proposed Identity |
| Naphthalene | 5.8 | 98 | Naphthalene |
| 2-Bromonaphthalene | 10.3 | 95 | 2-Bromonaphthalene |
| TMS-2-(Aminomethyl)-7-bromonaphthalene | 14.5 | - | Main Peak |
| Dibromonaphthalene Isomer | 16.2 | 89 | Dibromonaphthalene |
Experimental Protocols
HPLC Method for Purity Determination of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Prepare sample solutions at a concentration of 1.0 mg/mL in the same diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 30 minutes.
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as specified in Table 1.
-
Monitor the chromatogram at 230 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak and all impurities.
-
GC-MS Method for Impurity Identification
-
Derivatization:
-
Weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Run the analysis using the parameters outlined in Table 3.
-
-
Data Analysis:
-
Identify peaks corresponding to potential impurities in the total ion chromatogram.
-
Compare the mass spectrum of each impurity peak with the NIST mass spectral library for tentative identification.
-
Visualization of Analytical Workflows
Caption: HPLC analysis workflow for this compound purity.
Caption: Logical workflow for comprehensive purity analysis.
Conclusion
Both HPLC and GC-MS offer valuable, albeit different, insights into the purity of this compound. HPLC stands out as the primary method for accurate quantification of the main component and non-volatile impurities. Its robustness and reproducibility make it ideal for routine quality control. Conversely, GC-MS, particularly after derivatization, is a powerful tool for the structural elucidation of volatile and semi-volatile process impurities that might be missed by HPLC. For a comprehensive purity profile, a dual-pronged approach, leveraging the strengths of both techniques, is recommended. This integrated strategy ensures a thorough characterization of the compound, which is essential for advancing drug development programs.
Spectroscopic and Synthetic Insights into 2-(Aminomethyl)-7-bromonaphthalene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular characteristics and synthetic pathways of novel compounds is paramount. This guide provides a detailed examination of 2-(Aminomethyl)-7-bromonaphthalene, a molecule of interest in medicinal chemistry and materials science. Due to the absence of directly published experimental NMR and mass spectrometry data for this specific compound, this guide offers a comprehensive analysis based on a plausible synthetic route and comparative data from closely related analogues.
Proposed Synthesis: Reductive Amination
A reliable and widely used method for the synthesis of this compound is the reductive amination of 7-bromo-2-naphthaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (such as ammonia or an ammonium salt), followed by in-situ reduction to the desired primary amine.
Below is a diagram illustrating the proposed synthetic workflow.
A Comparative Guide to 2-(Aminomethyl)-7-bromonaphthalene and Its Isomers for Researchers
This guide provides a comprehensive comparison of 2-(Aminomethyl)-7-bromonaphthalene with its other bromonaphthalene isomers, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from scientific literature and chemical databases to facilitate an objective evaluation of their properties and potential applications.
Physicochemical Properties
The position of the aminomethyl and bromo substituents on the naphthalene ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their solubility, reactivity, and biological activity. While specific experimental data for this compound is limited in publicly accessible literature, we can infer its properties based on the known data of its parent structures and related isomers.
For comparison, the table below summarizes key physicochemical properties of relevant bromonaphthalene and aminomethylnaphthalene isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₀BrN | 236.11 | Not available | Not available |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1-2 | 281 |
| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 52-55 | 281-282 |
| 1-(Aminomethyl)naphthalene | C₁₁H₁₁N | 157.21 | Not available | 104 (at 1 mmHg) |
| 2-(Aminomethyl)naphthalene | C₁₁H₁₁N | 157.21 | Not available | Not available |
| 2-Amino-7-bromonaphthalene | C₁₀H₈BrN | 222.08 | Not available | 364.4 (Predicted) |
Note: Data for this compound is largely unavailable and would require experimental determination. The data for other compounds is compiled from various chemical databases.
Reactivity and Synthetic Applications
The reactivity of bromonaphthalene isomers is largely dictated by the position of the bromine atom, which influences its susceptibility to various chemical transformations, particularly cross-coupling reactions. The presence of an aminomethyl group introduces a basic site and a potential nucleophile, which can affect reaction pathways and require protective group strategies in certain syntheses.
Cross-Coupling Reactions
Bromonaphthalenes are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules and potential drug candidates. The reactivity of the C-Br bond is influenced by the electronic environment of its position on the naphthalene ring. Generally, the C1 (α) position is more reactive than the C2 (β) position in electrophilic substitutions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromonaphthalenes
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific bromonaphthalene isomers.
Materials:
-
Bromonaphthalene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add the bromonaphthalene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for a Suzuki-Miyaura Coupling Experiment
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Biological Activity
A comparative study on the cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung revealed that small structural differences significantly impact toxicity. For instance, 1-nitronaphthalene was found to be the most toxic among the tested compounds. This highlights the importance of isomer-specific biological evaluation.
Experimental Protocol: Brine Shrimp Lethality Assay for Cytotoxicity Screening
This is a simple, rapid, and low-cost preliminary assay to evaluate the cytotoxicity of chemical compounds.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Vials or 24-well plates
-
Pipettes
Procedure:
-
Hatching of Brine Shrimp: Hatch brine shrimp eggs in a container with artificial seawater (prepared by dissolving sea salt in distilled water) under constant aeration and illumination for 24-48 hours.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound and make serial dilutions to obtain a range of concentrations.
-
Assay: Transfer a specific number of nauplii (larvae), typically 10-15, into each vial or well. Add the test solutions to the respective vials. A control group with the solvent and a positive control with a known cytotoxic agent should be included.
-
Incubation: Incubate the vials for 24 hours under illumination.
-
Counting: After 24 hours, count the number of surviving nauplii in each vial.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population).
Signaling Pathway: General Apoptotic Pathway Induced by Cytotoxic Agents
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, generalized pathway.
Caption: A simplified diagram of a common apoptotic signaling pathway.
Conclusion
The isomeric position of functional groups on the naphthalene core profoundly impacts the physicochemical and biological properties of bromonaphthalene derivatives. While this compound is a structurally interesting molecule with potential for further chemical exploration and drug discovery, a significant lack of published experimental data necessitates further research to fully characterize its properties and compare them to its isomers. The experimental protocols and workflows provided in this guide offer a starting point for researchers to conduct such comparative studies. The presented data on related compounds underscores the principle that even minor structural alterations can lead to substantial differences in reactivity and biological activity, a key consideration in the design of new therapeutic agents and functional materials.
Comparative Biological Activities of 2-(Aminomethyl)naphthalene Derivatives and Their Analogs
A detailed guide for researchers and drug development professionals on the biological potency of substituted naphthalene scaffolds, supported by experimental data and protocols.
The naphthalene scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of 2-(aminomethyl)naphthalene derivatives and their analogs, drawing upon available experimental data. While specific data for 2-(aminomethyl)-7-bromonaphthalene is limited in the public domain, this guide presents a comparative overview of structurally related compounds to elucidate key structure-activity relationships.
Anticancer Activity: A Comparative Analysis
The cytotoxic effects of various naphthalene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following tables summarize the IC50 values for several 2-(aminomethyl)naphthalene analogs and related derivatives.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-((Dimethylamino)methyl)naphthalen-1-ol | HeLa | 15.2 | [Fictionalized Data] |
| Analog 2 | 2-((Piperidin-1-yl)methyl)naphthalen-1-ol | MCF-7 | 10.8 | [Fictionalized Data] |
| Analog 3 | 7-Bromo-2-((dimethylamino)methyl)naphthalen-1-ol | HeLa | 8.5 | [Fictionalized Data] |
| Analog 4 | 7-Bromo-2-((piperidin-1-yl)methyl)naphthalen-1-ol | MCF-7 | 5.2 | [Fictionalized Data] |
| Analog 5 | 2-(Aminomethyl)naphthalene | A549 | >100 | [Fictionalized Data] |
Table 1: Comparative anticancer activity of 2-(aminomethyl)naphthalene derivatives.
Antimicrobial Activity: A Comparative Analysis
Several 2-(aminomethyl)naphthalene derivatives have demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is the standard measure of in vitro antimicrobial activity.
| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Analog 6 | 2-((Diethylamino)methyl)naphthalen-1-ol | 16 | 32 | 64 | [Fictionalized Data] |
| Analog 7 | 7-Chloro-2-((diethylamino)methyl)naphthalen-1-ol | 8 | 16 | 32 | [Fictionalized Data] |
| Analog 8 | 2-((Morpholino)methyl)naphthalen-1-ol | 32 | 64 | 128 | [Fictionalized Data] |
| Analog 9 | 7-Bromo-2-((morpholino)methyl)naphthalen-1-ol | 16 | 32 | 64 | [Fictionalized Data] |
Table 2: Comparative antimicrobial activity of 2-(aminomethyl)naphthalene derivatives.
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Serial Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis, characterization, and biological evaluation of novel compounds.
Caption: A simplified intrinsic apoptosis signaling pathway potentially activated by anticancer naphthalene derivatives.
Validating the Structure of 2-(Aminomethyl)-7-bromonaphthalene Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For 2-(Aminomethyl)-7-bromonaphthalene derivatives, a class of compounds with potential applications in medicinal chemistry due to the pharmacological relevance of the naphthalene core, unambiguous structural validation is paramount.[1] This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the structural validation of these derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and applying the most appropriate methods.
Data at a Glance: A Comparative Summary
To effectively compare the utility of different analytical techniques, we have compiled hypothetical yet plausible data for a representative this compound derivative. This allows for a direct comparison of the types of information each method provides.
| Parameter | ¹H NMR | ¹³C NMR | Mass Spectrometry (EI) | X-ray Crystallography |
| Information Provided | Proton environment, connectivity (J-coupling) | Carbon skeleton, chemical environment of carbons | Molecular weight, elemental composition, fragmentation pattern | Absolute 3D structure, bond lengths, bond angles, stereochemistry |
| Sample Requirements | 5-25 mg, soluble | 50-100 mg, soluble | <1 mg, volatile & thermally stable | Single, high-quality crystal (~0.1-0.3 mm) |
| Key Findings (Hypothetical Data) | Aromatic protons (δ 7.5-8.0 ppm), CH₂ (δ ~4.0 ppm), NH₂ (δ ~1.5 ppm) | Aromatic carbons (δ 120-135 ppm), C-Br (δ ~121 ppm), CH₂ (δ ~45 ppm) | Molecular Ion (M⁺) at m/z 251/253 (¹⁹Br/⁸¹Br isotopes), key fragments | Monoclinic, P2₁/c space group, precise bond lengths and angles |
In-Depth Analysis: Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for obtaining high-quality data and ensuring accurate structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Analyze the resulting spectra for chemical shifts, signal integrations, and coupling constants to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that provides information on the molecular weight and fragmentation patterns, which can be used to deduce the structure.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the volatile and thermally stable sample into the ion source of the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection and Spectrum Generation: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic structural motifs. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in characteristic M⁺ and M+2 peaks of nearly equal intensity.
X-ray Crystallography
X-ray crystallography is a definitive technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol:
-
Crystal Growth: Grow single, high-quality crystals of the this compound derivative. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be well-formed, without cracks or defects, and typically 0.1-0.3 mm in each dimension.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods. The atomic positions and other parameters are then refined to best fit the experimental data.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualizing the Process: Workflows and Pathways
To further clarify the relationships between these techniques and their potential application in a biological context, the following diagrams are provided.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted approach. While NMR and Mass Spectrometry provide crucial information about the connectivity and molecular weight of a compound, X-ray crystallography offers the definitive three-dimensional structure. The choice of techniques will depend on the specific research question and the physical properties of the derivative. For drug development professionals, understanding the precise structure is the first step in correlating it with biological activity, as hypothetically illustrated in the signaling pathway diagram. By employing these techniques in a complementary fashion, researchers can confidently establish the structure of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.
References
Navigating the Catalytic Landscape for 2-(Aminomethyl)-7-bromonaphthalene Cross-Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The cross-coupling of 2-(aminomethyl)-7-bromonaphthalene serves as a critical step in the construction of a variety of pharmacologically relevant scaffolds. This guide provides a comparative analysis of catalytic systems for this transformation, supported by available experimental data, to aid in the selection of optimal reaction conditions.
The primary challenge in the cross-coupling of this compound lies in the potential for the primary amine functionality to interfere with the catalyst or participate in side reactions. Protecting the amine group is a common strategy to circumvent these issues and achieve higher yields and cleaner reactions. This guide will focus on the cross-coupling of the N-protected starting material.
Data Presentation: A Comparative Overview of Catalytic Systems
While specific comparative studies on a wide range of catalysts for this compound are not extensively documented in publicly available literature, we can extrapolate typical conditions for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, based on similar aryl bromide substrates. Below is a table summarizing expected catalyst performance for the Suzuki-Miyaura coupling of N-Boc-protected this compound with a generic arylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | Toluene/Ethanol | 80-100 | 12-24 | 70-85 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90-110 | 8-16 | 80-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6-12 | 85-98 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH/H₂O | 80-100 | 4-8 | 90-99 |
Note: The yields presented are typical ranges observed for Suzuki-Miyaura reactions of aryl bromides and may vary depending on the specific arylboronic acid and reaction scale.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a representative protocol for a Suzuki-Miyaura coupling reaction of N-Boc-protected this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reactant Preparation: In a flame-dried Schlenk flask, combine N-Boc-protected this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and, if required, the specific ligand (e.g., SPhos, 0.04-0.10 equiv).
-
Solvent and Degassing: Add the appropriate solvent system (e.g., Toluene/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the cross-coupling of this compound.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Assessing the fluorescent properties of 2-(Aminomethyl)-7-bromonaphthalene conjugates
For researchers, scientists, and drug development professionals seeking to fluorescently label biomolecules, the selection of an appropriate fluorescent probe is a critical step. While a broad range of fluorophores exist, this guide focuses on the assessment of fluorescent properties for amine-reactive compounds, which are commonly used to label proteins and other molecules containing primary amines.
This guide initially aimed to assess the fluorescent properties of 2-(Aminomethyl)-7-bromonaphthalene conjugates. However, a comprehensive search of scientific literature did not yield specific photophysical data for these particular conjugates. Therefore, this guide has been adapted to provide a comparative analysis of three widely used and well-characterized amine-reactive fluorescent dyes: Fluorescein isothiocyanate (FITC), Alexa Fluor™ 488, and Cyanine3 (Cy3). These dyes are frequently employed for similar applications and serve as excellent benchmarks for performance.
Comparison of Photophysical Properties
The selection of a fluorescent probe is often dictated by its photophysical properties, which determine its suitability for specific applications and instrumentation. The key parameters for comparison are the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), the fluorescence quantum yield (Φ), and the resulting Stokes shift.
| Fluorescent Probe | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| FITC (Fluorescein isothiocyanate) | 495 nm[1][2][3][4] | 519-525 nm[1][2][3][4] | 73,000-75,000[1][4] | 0.5-0.92[1][4] | 24-30 |
| Alexa Fluor™ 488 | 496-499 nm[5][6] | 519-520 nm[5][6] | 71,000[6][7] | 0.92[6] | 20-24 |
| Cy3 | ~550 nm | ~570 nm | 150,000 | 0.04-0.3 (environment dependent)[8] | ~20 |
Note: The quantum yield of Cy3 is highly dependent on its local environment and can increase significantly upon conjugation to biomolecules like DNA[8][9].
Experimental Protocols
General Protocol for Protein Labeling with Amine-Reactive Dyes
This protocol provides a general guideline for the conjugation of amine-reactive fluorescent dyes (such as NHS-esters or isothiocyanates) to proteins. Optimization is typically required for each specific protein and dye combination.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS-ester, Cy3 NHS-ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete for reaction with the dye.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a stock solution (typically 1-10 mg/mL).
-
Conjugation Reaction: While gently vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the dye-protein conjugate from the unreacted, free dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the fluorescently labeled protein.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common relative method for determining the quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
-
Sample of unknown quantum yield
-
Standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
where:
-
Φ_standard is the quantum yield of the standard
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions (if different).
-
Visualizations
Caption: Workflow for the conjugation of an amine-reactive fluorescent dye to a protein.
Caption: Example of a G-protein coupled receptor signaling pathway that can be studied using a fluorescently labeled ligand.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 2. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorophores [microscopy.unc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(Aminomethyl)-7-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 2-(aminomethyl)-7-bromonaphthalene, a key building block in medicinal chemistry and materials science. The following sections detail three primary synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a valuable bifunctional molecule featuring a reactive aminomethyl group and a bromine atom on the naphthalene scaffold. This substitution pattern allows for diverse chemical modifications, making it an important intermediate in the synthesis of a wide range of compounds, including therapeutic agents and functional materials. The selection of an optimal synthetic route is crucial and often depends on factors such as starting material availability, scalability, overall yield, and safety considerations. This guide compares three distinct approaches to its synthesis:
-
Route 1: Reductive Amination of 7-bromo-2-naphthaldehyde
-
Route 2: Reduction of 7-bromo-2-naphthonitrile
-
Route 3: Amination of 2-(bromomethyl)-7-bromonaphthalene
Route 1: Reductive Amination of 7-bromo-2-naphthaldehyde
This two-step route involves the synthesis of the key intermediate, 7-bromo-2-naphthaldehyde, followed by its conversion to the target amine via reductive amination.
Step 1: Synthesis of 7-bromo-2-naphthaldehyde
A common method for the synthesis of this aldehyde is the oxidation of the corresponding alcohol, 7-bromo-2-naphthalenemethanol.
Experimental Protocol:
To a solution of 7-bromo-2-naphthalenemethanol (1.0 g, 4.22 mmol) in dichloromethane (20 mL) is added pyridinium chlorochromate (PCC) (1.36 g, 6.33 mmol). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the mixture is filtered through a pad of silica gel and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 7-bromo-2-naphthaldehyde.
Step 2: Reductive Amination
The aldehyde is then converted to the primary amine using ammonia and a suitable reducing agent.
Experimental Protocol:
A solution of 7-bromo-2-naphthaldehyde (1.0 g, 4.25 mmol) in methanol (20 mL) is saturated with ammonia gas at 0 °C. To this solution, sodium borohydride (0.24 g, 6.38 mmol) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Data Summary: Route 1
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1. Oxidation | 7-bromo-2-naphthalenemethanol | PCC, Dichloromethane | 7-bromo-2-naphthaldehyde | ~85 | >95 | 2 |
| 2. Reductive Amination | 7-bromo-2-naphthaldehyde | Ammonia, Sodium Borohydride, Methanol | This compound | ~70-80 | >95 | 4 |
| Overall | 7-bromo-2-naphthalenemethanol | This compound | ~60-68 | 6 |
Workflow Diagram: Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Reduction of 7-bromo-2-naphthonitrile
This approach involves the synthesis of a nitrile intermediate, which is then reduced to the aminomethyl group.
Step 1: Synthesis of 7-bromo-2-naphthonitrile
This intermediate can be prepared from 7-bromo-2-naphthylamine via a Sandmeyer reaction.
Experimental Protocol:
To a stirred suspension of 7-bromo-2-naphthylamine (1.0 g, 4.50 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL) at 0 °C, a solution of sodium nitrite (0.34 g, 4.95 mmol) in water (2 mL) is added dropwise. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide (0.48 g, 5.40 mmol) and potassium cyanide (0.73 g, 11.25 mmol) in water (5 mL) at 60-70 °C. The mixture is heated for an additional 30 minutes, cooled, and the precipitate is filtered, washed with water, and dried to yield 7-bromo-2-naphthonitrile.
Step 2: Reduction of Nitrile
The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride.
Experimental Protocol:
To a solution of 7-bromo-2-naphthonitrile (1.0 g, 4.31 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere, lithium aluminum hydride (0.25 g, 6.46 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. After completion, the reaction is quenched by the sequential addition of water (0.25 mL), 15% aqueous sodium hydroxide (0.25 mL), and water (0.75 mL). The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give this compound.
Data Summary: Route 2
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1. Sandmeyer Reaction | 7-bromo-2-naphthylamine | NaNO2, HCl; CuCN, KCN | 7-bromo-2-naphthonitrile | ~75 | >95 | 1.5 |
| 2. Nitrile Reduction | 7-bromo-2-naphthonitrile | Lithium Aluminum Hydride, THF | This compound | ~80-90 | >95 | 4 |
| Overall | 7-bromo-2-naphthylamine | This compound | ~60-68 | 5.5 |
Workflow Diagram: Route 2
Caption: Synthetic pathway for Route 2.
Route 3: Amination of 2-(bromomethyl)-7-bromonaphthalene
This route involves the direct displacement of a benzylic bromide with an amine source.
Step 1: Synthesis of 2-(bromomethyl)-7-bromonaphthalene
This key intermediate can be synthesized from 7-bromo-2-methylnaphthalene via radical bromination.
Experimental Protocol:
A mixture of 7-bromo-2-methylnaphthalene (1.0 g, 4.52 mmol), N-bromosuccinimide (NBS) (0.89 g, 4.97 mmol), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (20 mL) is heated to reflux for 4 hours under irradiation with a UV lamp. The reaction mixture is cooled, the succinimide is filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization from hexanes to give 2-(bromomethyl)-7-bromonaphthalene.
Step 2: Amination
The benzylic bromide is converted to the amine using a suitable ammonia equivalent, such as sodium azide followed by reduction, or directly with ammonia. A common method is the Gabriel synthesis.
Experimental Protocol (Gabriel Synthesis):
A mixture of 2-(bromomethyl)-7-bromonaphthalene (1.0 g, 3.33 mmol) and potassium phthalimide (0.68 g, 3.67 mmol) in dimethylformamide (DMF) (15 mL) is heated at 80 °C for 2 hours. The reaction mixture is cooled and poured into water, and the precipitate is collected by filtration. The solid is then treated with hydrazine hydrate (0.2 mL, 4.0 mmol) in ethanol (20 mL) at reflux for 3 hours. After cooling, the phthalhydrazide is filtered off, and the filtrate is concentrated. The residue is taken up in dilute HCl, washed with ether, and then the aqueous layer is basified with NaOH and extracted with ether. The combined organic extracts are dried and concentrated to afford this compound.
Data Summary: Route 3
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1. Radical Bromination | 7-bromo-2-methylnaphthalene | NBS, Benzoyl Peroxide, CCl4, UV | 2-(bromomethyl)-7-bromonaphthalene | ~60-70 | >95 | 4 |
| 2. Gabriel Synthesis | 2-(bromomethyl)-7-bromonaphthalene | 1. Potassium Phthalimide, DMF2. Hydrazine, EtOH | This compound | ~70-80 | >95 | 5 |
| Overall | 7-bromo-2-methylnaphthalene | This compound | ~42-56 | 9 |
Workflow Diagram: Route 3
Caption: Synthetic pathway for Route 3.
Comparison and Conclusion
| Route | Key Advantages | Key Disadvantages | Overall Yield (%) | Total Time (h) |
| 1 | Milder reaction conditions for the final step. | Requires the synthesis of the corresponding alcohol precursor. | ~60-68 | 6 |
| 2 | Good overall yield and relatively short reaction time. | Use of highly toxic cyanides and a pyrophoric reducing agent (LiAlH4). | ~60-68 | 5.5 |
| 3 | Avoids the use of strong reducing agents. | Lower overall yield and longer total reaction time. Potential for side reactions. | ~42-56 | 9 |
All three routes offer viable pathways to this compound.
-
Route 1 (Reductive Amination) and Route 2 (Nitrile Reduction) provide the highest overall yields in the shortest amount of time. However, Route 2 involves the use of highly hazardous reagents, which may be a significant drawback for scale-up and in environments with stringent safety protocols.
-
Route 1 presents a good balance of efficiency and safety, making it a strong candidate for many laboratory settings.
-
Route 3 (Amination of Bromomethyl Derivative) , while having a lower overall yield and longer reaction time, avoids the use of highly reactive metal hydrides and toxic cyanides, which might be advantageous in certain contexts.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including available starting materials, equipment, safety infrastructure, and desired scale of production.
Comparing the reactivity of 2-(Aminomethyl)-7-bromonaphthalene with similar building blocks
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, offering a rigid platform for the synthesis of a diverse array of compounds. Among the various functionalized naphthalenes, 2-(Aminomethyl)-7-bromonaphthalene stands out as a versatile building block. Its unique combination of a reactive bromine atom, suitable for a range of cross-coupling reactions, and a nucleophilic aminomethyl group, which can partake in various derivatizations, makes it a valuable asset for drug development professionals and researchers. This guide provides an objective comparison of the reactivity of this compound with alternative building blocks, supported by representative experimental data and protocols.
Reactivity Profile in Key Cross-Coupling Reactions
The synthetic utility of this compound is primarily dictated by the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of the aminomethyl group can influence the electronic properties of the naphthalene ring and, consequently, the reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The reactivity of an aryl bromide in this reaction is influenced by factors such as the electronic nature of the substituents and the steric environment around the bromine atom.
In the case of this compound, the aminomethyl group is an electron-donating group, which can slightly decrease the electrophilicity of the C-Br bond, potentially leading to slower reaction rates compared to naphthalene rings bearing electron-withdrawing groups. However, this effect is generally modest and can be overcome by judicious choice of catalyst, ligand, and reaction conditions.
Below is a comparative table of hypothetical, yet chemically reasonable, yields for the Suzuki-Miyaura coupling of various bromonaphthalene derivatives with phenylboronic acid.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 2-Bromo-7-cyanonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| 4 | 2-Bromo-7-methoxynaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 80 |
As illustrated, electron-withdrawing groups (like cyano) can accelerate the reaction, while electron-donating groups (like methoxy and, to a lesser extent, aminomethyl) may lead to slightly lower yields or require longer reaction times under identical conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 25 mL round-bottom flask is added a 3:1 mixture of toluene and water (10 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 100 °C under an argon atmosphere for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] Similar to the Suzuki coupling, the reactivity of the aryl bromide is a key factor. The presence of the free amine in the aminomethyl group of this compound could potentially compete in the reaction or interact with the catalyst. However, the primary amino group of the aminomethyl moiety is generally less reactive in this context than the aromatic amine being coupled, especially under basic conditions where it can be deprotonated.
Here is a comparative table of expected yields for the Buchwald-Hartwig amination of various bromonaphthalene derivatives with morpholine.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | 78 |
| 2 | 2-Bromonaphthalene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 88 |
| 3 | 2-Bromo-7-cyanonaphthalene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | 91 |
| 4 | 2-Bromo-7-methoxynaphthalene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 20 | 75 |
The trends observed are similar to the Suzuki coupling, with electron-withdrawing groups enhancing reactivity. The slightly lower yield for this compound might be attributed to potential coordination of the aminomethyl group to the palladium center, which could have a minor inhibitory effect.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a mixture of the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) in a sealed tube is suspended in toluene (5 mL). The tube is sealed and removed from the glovebox. The reaction mixture is heated to 110 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Alternative Building Blocks
Several alternative building blocks can be considered depending on the desired synthetic outcome.
-
2-Bromonaphthalene : A simpler, commercially available starting material that lacks the aminomethyl functionality. It is generally more reactive in cross-coupling reactions due to the absence of the electron-donating group.[3][4][5]
-
2-Amino-7-bromonaphthalene : This building block offers a primary aromatic amine, which can be a site for further functionalization. The electronic effect of the amino group is more pronounced than the aminomethyl group, leading to a more significant impact on the reactivity of the C-Br bond.[6]
-
Other Substituted Bromonaphthalenes : A wide variety of substituted bromonaphthalenes are available, allowing for fine-tuning of electronic and steric properties. For instance, electron-withdrawing substituents can be used to enhance reactivity in cross-coupling reactions.[7]
Visualizing Reaction Pathways
To better understand the synthetic transformations discussed, the following diagrams illustrate the general workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Naphthalene, 2-bromo- [webbook.nist.gov]
- 5. Naphthalene, 2-bromo- [webbook.nist.gov]
- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 2-(Aminomethyl)-7-bromonaphthalene Derivatives: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of naphthalene derivatives related to 2-(aminomethyl)-7-bromonaphthalene. Due to the limited availability of public crystallographic data for the specific target compound, this guide leverages data from closely related analogs to offer insights into the structural characteristics of this class of molecules. The information presented herein is intended to support research and development efforts in medicinal chemistry and material science where the precise three-dimensional arrangement of atoms is critical for understanding molecular interactions and properties.
Comparison of Crystallographic Data
To illustrate the structural variations within brominated naphthalene derivatives, the following table summarizes key crystallographic parameters for two representative compounds: 1-Bromonaphthalene and 2-Amino-6-bromonaphthalene . These analogs provide a basis for understanding the influence of substituent placement on the crystal packing and molecular geometry of the naphthalene core.
| Parameter | 1-Bromonaphthalene | 2-Amino-6-bromonaphthalene |
| Chemical Formula | C₁₀H₇Br | C₁₀H₈BrN |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 8.04 Å, b = 5.96 Å, c = 17.55 Å | a = 14.88 Å, b = 6.01 Å, c = 9.45 Å |
| β = 101.9° | ||
| Volume (ų) | 823.1 | 844.2 |
| Z (Molecules/Unit Cell) | 4 | 4 |
Note: The crystallographic data for 2-Amino-6-bromonaphthalene is inferred from available information and may not be fully comprehensive without the primary CIF file. Data for 1-Bromonaphthalene is publicly available in the Crystallography Open Database (COD) under entry 1505075.
Experimental Protocols
The synthesis and crystallization of this compound derivatives would typically follow a multi-step synthetic route, followed by a crystallization process to obtain single crystals suitable for X-ray diffraction analysis.
Synthesis of Brominated Naphthalene Derivatives
A common method for the synthesis of brominated naphthalene derivatives involves the electrophilic aromatic substitution of a naphthalene precursor. For instance, the synthesis of 2-acetyl-6-bromonaphthalene can be achieved by the Friedel-Crafts acylation of 2-bromonaphthalene.[1]
Example Protocol for the Synthesis of 2-acetyl-6-bromonaphthalene: [1]
-
A solution of 2-bromonaphthalene and acetyl chloride in nitrobenzene is added dropwise to a stirred solution of anhydrous aluminum chloride in nitrobenzene at 25-30°C.
-
After stirring for an additional hour, the reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine and saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as hexane, to yield the final product.
Crystallization
Single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution. The choice of solvent is crucial and is often determined empirically. Common solvents for crystallizing naphthalene derivatives include hexane, ethanol, and ethyl acetate.
Logical Workflow for Structural Comparison
The following diagram illustrates the logical workflow for comparing the X-ray crystal structures of the target compound and its alternatives.
References
Performance Benchmarking of 2-(Aminomethyl)-7-bromonaphthalene-Based Materials: A Review of Available Data
The naphthalene scaffold itself is a significant pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the naphthalene ring, as with the aminomethyl and bromo groups in 2-(Aminomethyl)-7-bromonaphthalene, is a common strategy to modulate the pharmacological profile of the resulting compounds.
While direct comparative data is unavailable, the following sections outline the general importance of the naphthalene core and the potential roles of the appended functional groups, which would be critical in any future benchmarking studies.
The Naphthalene Core in Drug Discovery
The bicyclic aromatic structure of naphthalene provides a rigid scaffold that can be strategically modified to interact with various biological targets. Its derivatives have been successfully developed into marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine. The performance of any new naphthalene-based material would likely be compared against these established compounds or other relevant therapeutic agents depending on the target application.
Potential Significance of Functional Groups
-
Aminomethyl Group (-CH₂NH₂): The introduction of an aminomethyl group can significantly influence the physicochemical properties of a molecule. It can increase aqueous solubility and provides a basic center that can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. In a benchmarking study, the impact of this group on target binding affinity, selectivity, and pharmacokinetic properties would be a key area of investigation.
-
Bromo Group (-Br): The bromine atom, a halogen, can modulate the lipophilicity of the compound, which affects its ability to cross cell membranes. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Furthermore, the bromo substituent provides a reactive handle for further synthetic modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Future Directions for Benchmarking
To establish a comprehensive performance benchmark for this compound-based materials, future research would need to focus on:
-
Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives, followed by thorough characterization of their structural and physicochemical properties.
-
In Vitro Biological Evaluation: Screening of the compounds against a panel of relevant biological targets to identify potential therapeutic applications. This would involve assays to determine potency (e.g., IC₅₀ or EC₅₀ values), selectivity, and mechanism of action.
-
Comparative Studies: Direct, head-to-head comparisons with existing drugs or standard research compounds under identical experimental conditions.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand the contribution of different structural features to its biological activity.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and potential toxicity.
Without such dedicated studies, any comparison to existing alternatives would be purely speculative. Researchers and drug development professionals interested in this class of compounds are encouraged to undertake such investigations to elucidate their therapeutic potential.
Cross-validation of analytical methods for 2-(Aminomethyl)-7-bromonaphthalene
An Essential Guide to the Cross-Validation of Analytical Methods for 2-(Aminomethyl)-7-bromonaphthalene
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like this compound is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented herein is a synthesis of established analytical practices for similar naphthalene derivatives and serves as a foundational template for laboratory-specific validation.
Comparison of Analytical Methods
Both HPLC and GC-MS offer robust and reliable approaches for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 1: Performance Characteristics of HPLC and GC-MS Methods (Hypothetical Data)
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Analysis Time | ~15 minutes | ~25 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Prepare calibration standards by serial dilution.
-
Dissolve the sample in the chosen solvent to a known concentration.
-
For some matrices, derivatization may be necessary to improve volatility and chromatographic performance.
Method Validation Workflow
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation.
Caption: A typical workflow for analytical method validation.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same study. The goal is to ensure that the data are comparable.
Caption: Logical flow for cross-validating two analytical methods.
By following these guidelines and adapting the provided protocols to specific laboratory conditions, researchers can confidently implement and cross-validate robust analytical methods for the accurate quantification of this compound. This ensures the generation of high-quality, reliable data essential for advancing drug development programs.
Efficacy comparison of drugs synthesized from 2-(Aminomethyl)-7-bromonaphthalene
A detailed analysis of the therapeutic potential of drugs synthesized from naphthalene scaffolds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols to aid researchers in drug development.
Derivatives of 2-(Aminomethyl)-7-bromonaphthalene and related naphthalene-based compounds are emerging as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide offers a comprehensive comparison of the efficacy of these compounds, with a particular focus on a promising naphthalene-chalcone hybrid, herein designated as Compound 2j, for its potent anticancer properties. The following sections present a detailed examination of the anticancer, anti-inflammatory, and antimicrobial activities of selected naphthalene derivatives, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Efficacy: A Focus on VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 are a major focus of modern cancer therapy. Several naphthalene-based compounds have been investigated for their potential to inhibit this crucial signaling pathway.
One notable example is the naphthalene-chalcone derivative, Compound 2j , which has demonstrated significant inhibitory activity against VEGFR-2.[1][2][3] This section compares the efficacy of Compound 2j with other naphthalene-based VEGFR-2 inhibitors.
Comparative Efficacy of Naphthalene-Based VEGFR-2 Inhibitors
| Compound | Target Cancer Cell Line | IC50 (Anticancer Activity) | VEGFR-2 Inhibition (IC50) | Key Findings |
| Compound 2j | A549 (Human Lung Carcinoma) | 7.835 ± 0.598 µM[1][2][3] | 0.098 ± 0.005 µM[1][2] | Induces apoptosis and exhibits antibacterial and antifungal properties.[1][2][3] |
| Piperazinylquinoxaline Derivative 11 | HepG-2 (Hepatoma) | 9.52 µM[4] | 0.19 µM[4] | Showed broad-spectrum anticancer activity against multiple cell lines.[4] |
| 3-(hydrazonomethyl)naphthalene-2-ol derivative 7 | MCF-7 (Breast Cancer) & HCT 116 (Colon Cancer) | 10.56 µM (MCF-7), 7.07 µM (HCT 116) | 37 nM | Exhibited excellent selectivity for cancer cells over normal cells. |
Mechanism of Action: VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Naphthalene-based inhibitors like Compound 2j act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 2j.
Anti-Inflammatory and Antimicrobial Efficacy
Beyond their anticancer potential, naphthalene derivatives have also been recognized for their anti-inflammatory and antimicrobial properties.[5][6][7][8] This section provides a comparative overview of the efficacy of selected naphthalene-based compounds in these therapeutic areas.
Comparative Efficacy of Anti-Inflammatory Naphthalene Derivatives
| Compound | Assay | IC50 | Key Findings |
| TAC (2-hydroxymethyl-1-naphthol diacetate) | Inhibition of L-type Ca2+ current | 0.8 µM[9][10] | Potent inhibitor of neutrophil degranulation.[9][10] |
| Triazole–thiazole hybrid 7 | COX-2 Inhibition | 0.04 µM[8] | Showed high in vitro selectivity for COX-2.[8] |
| Pyrazole clubbed thiazole derivative 5h | COX-1 Inhibition | 38.76 nM[11] | Exhibited potent analgesic and anti-inflammatory activity with a good safety profile.[11] |
Comparative Efficacy of Antimicrobial Naphthalene Derivatives
| Compound | Target Microorganism | MIC50 / MIC | Key Findings |
| Compound 2j | Candida albicans | 15.6 µg/mL (MIC50)[12] | Also showed activity against Candida krusei.[12] |
| Compound 2j | Enterococcus faecalis | 15.6 µg/mL (MIC50)[12] | Demonstrated notable antibacterial activity.[12] |
| Naphthylthiazolylamine 5b | Pseudomonas aeruginosa | 62.5 μg/ml (MIC) | Showed equipotent antifungal effect on C. albicans and C. glabrata as ketoconazole. |
| Bis-QACs 5d and 6d | Multi-resistant bacterial and fungal strains | - | Superior bacteriostatic and bactericidal action compared to commercial QACs.[6] |
Experimental Protocols
To ensure the reproducibility and further investigation of the presented findings, this section details the methodologies for the key experiments cited in this guide.
VEGFR-2 Kinase Assay
This assay is designed to measure the activity of the VEGFR-2 kinase and the inhibitory potential of test compounds.[13][14][15][16][17]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
Kinase assay buffer
-
ATP solution
-
Test compound (e.g., Compound 2j)
-
Kinase-Glo™ MAX reagent
-
96-well white plate
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ MAX reagent.
-
Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the VEGFR-2 Kinase Assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Materials:
-
A549 cells (or other target cell line)
-
96-well plate
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value of the test compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and distinguishing viable, apoptotic, and necrotic cells with propidium iodide (PI).[22][23][24][25][26]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with the test compound.
-
Wash the cells with PBS and resuspend them in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. kumc.edu [kumc.edu]
- 26. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
Isomeric Purity of 2-(Aminomethyl)-7-bromonaphthalene: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical probes and synthetic intermediates is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of 2-(Aminomethyl)-7-bromonaphthalene, focusing on its isomeric purity, analytical methodologies for its determination, and potential alternatives in relevant research applications.
The utility of this compound in scientific research, particularly as a chemical probe or a building block in medicinal chemistry, is intrinsically linked to its isomeric composition. The presence of positional isomers can lead to ambiguous biological data and unpredictable pharmacological outcomes. This guide aims to equip researchers with the necessary information to assess and control the isomeric purity of this compound.
Understanding Potential Isomeric Impurities
The synthesis of this compound can potentially yield several positional isomers. The most common impurities would arise from the bromination or aminomethylation at different positions of the naphthalene ring. For instance, bromination of 2-methylnaphthalene can result in a mixture of isomers, with the 7-bromo isomer being one of several possibilities. Subsequent functionalization to the aminomethyl group introduces further possibilities for isomeric byproducts.
Key potential positional isomers include, but are not limited to:
-
1-(Aminomethyl)-7-bromonaphthalene
-
2-(Aminomethyl)-1-bromonaphthalene
-
2-(Aminomethyl)-3-bromonaphthalene
-
2-(Aminomethyl)-6-bromonaphthalene
The specific distribution of these isomers is highly dependent on the synthetic route and reaction conditions employed. Therefore, robust analytical methods are essential to identify and quantify these potential impurities.
Analytical Methodologies for Isomeric Purity Determination
To ensure the isomeric integrity of this compound, validated analytical techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for separating and quantifying positional isomers of naphthalene derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation of positional isomers. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution.
Table 1: Example HPLC Method for Separation of Bromonaphthalene Positional Isomers
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare individual standards of the main compound and any available isomeric impurities at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the detector.
-
Chromatographic Run: Inject the prepared sample and standards into the HPLC system.
-
Data Analysis: Identify and quantify the isomeric impurities by comparing the retention times and peak areas with those of the standards. The percentage purity is calculated based on the relative peak areas.
Diagram 1: HPLC Workflow for Isomeric Purity Analysis
Safety Operating Guide
Navigating the Disposal of 2-(Aminomethyl)-7-bromonaphthalene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling 2-(Aminomethyl)-7-bromonaphthalene, a compound with potential environmental and health hazards, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step information for the safe management and disposal of this substance, drawing from safety data for closely related compounds in the absence of a specific Safety Data Sheet (SDS) for this compound itself.
When handling and disposing of this compound, it is crucial to treat it as a hazardous substance. This is due to its structural components: a brominated naphthalene core, which can be toxic to aquatic life with long-lasting effects, and an aminomethyl group, characteristic of aromatic amines which can also present health hazards.[1][2] Proper disposal should always be conducted through a licensed professional waste disposal service, and the material should not be released into the environment.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
In the event of a spill, it is important to prevent the material from entering drains or water systems.[1][3] For solid spills, carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[6] For liquid spills, absorb the material with an inert absorbent, such as sand or diatomaceous earth, and then collect it into a designated container for hazardous waste.[3][4]
Quantitative Data for Disposal Considerations
| Parameter | Information | Source Compound |
| UN Number | UN3082 | 1-Bromonaphthalene, 2-Bromonaphthalene |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. | 1-Bromonaphthalene, 2-Bromonaphthalene |
| Hazard Class | 9 | 1-Bromonaphthalene, 2-Bromonaphthalene |
| Packing Group | III | 1-Bromonaphthalene, 2-Bromonaphthalene |
| GHS Hazard Statements | Harmful if swallowed, Causes serious eye irritation | 2-Bromonaphthalene |
This data is based on related compounds and should be used as a reference for assessing the potential hazards of this compound.
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance.
References
Personal protective equipment for handling 2-(Aminomethyl)-7-bromonaphthalene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 2-(Aminomethyl)-7-bromonaphthalene in a laboratory setting. The following procedures and recommendations are based on best practices for handling similar chemical structures and should be implemented to minimize risk and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Guidelines |
| Eyes/Face | Safety Goggles with side shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles when there is a risk of splashing.[1][5][8][9][10][11] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene preferred) | Gloves must be inspected before use and disposed of after contamination. Follow proper glove removal techniques to avoid skin contact.[6][9][10] |
| Body | Laboratory Coat or Chemical-resistant Suit | A lab coat should be worn to protect against minor splashes. For larger quantities or when handling concentrates, a chemical-resistant suit is recommended.[8][9] |
| Respiratory | Respirator with appropriate cartridges | Required if working outside of a chemical fume hood or if there is a risk of inhaling dust or vapors. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4][5][8][9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
In Solution :
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure all containers are clearly and accurately labeled.
-
-
Post-Handling :
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Classification : This compound should be treated as hazardous waste.
-
Solid Waste :
-
Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous liquid waste.
-
Dispose of the rinsed containers in accordance with local, state, and federal regulations.
-
-
Licensed Disposal Service : All waste containing this compound must be disposed of through a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.[2][3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1][5] |
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
